2-(2-Isopropoxyethyl)pyrrolidine
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-5-9-4-3-6-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GUSXQYISYCLQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC1CCCN1 |
Origin of Product |
United States |
2-(2-Isopropoxyethyl)pyrrolidine: Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Structural Deconstruction & Medicinal Chemistry Rationale
2-(2-Isopropoxyethyl)pyrrolidine is a highly versatile, lipophilic aliphatic heterocycle. Structurally, it consists of a saturated five-membered pyrrolidine ring substituted at the C2 position with a 2-isopropoxyethyl side chain. This specific structural arrangement makes it an invaluable fragment in drug discovery, primarily functioning as a basic, solubilizing moiety with a tunable pharmacokinetic profile.
The causality behind selecting this specific fragment in drug design lies in its dual-action physicochemical nature:
-
The Pyrrolidine Core: The sp³-hybridized nitrogen acts as a strong hydrogen bond acceptor and a basic center capable of forming stable salts (e.g., hydrochlorides, mesylates) to enhance aqueous solubility. The flexibility of the ring allows it to adapt to various receptor binding pockets [2].
-
The Isopropoxyethyl Ether Chain: The incorporation of an ether linkage introduces a secondary hydrogen bond acceptor, while the terminal isopropyl group provides significant steric bulk. This steric shielding is a deliberate design choice to hinder cytochrome P450-mediated oxidative metabolism (specifically α-hydroxylation) at the ether carbon, a common liability in unbranched aliphatic ethers.
Physicochemical Profiling & ADME Implications
Because 2-(2-Isopropoxyethyl)pyrrolidine is a specialized building block, its exact empirical data is often proprietary. However, as an Application Scientist, we can rigorously extrapolate its properties by benchmarking against thoroughly characterized structural analogs, such as 2-(2-Ethoxyethyl)pyrrolidine [1] and the parent pyrrolidine heterocycle [3].
The table below synthesizes the predicted and extrapolated physicochemical data critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling:
| Physicochemical Property | Value | Derivation Methodology & Causality |
| Molecular Formula | C9H19NO | Exact stoichiometric calculation. |
| Molecular Weight | 157.26 g/mol | Exact stoichiometric calculation. |
| Topological Polar Surface Area | 21.3 Ų | Extrapolated from CID 64088343; accounts for one amine and one ether oxygen [1]. |
| Predicted XLogP3 | 1.4 – 1.5 | The addition of a methylene group to the ethoxy analog (XLogP3 = 0.9) predictably increases lipophilicity by ~0.5 log units [1]. |
| Conjugate Acid pKa | 10.5 – 11.2 | Benchmarked against parent pyrrolidine (pKa 11.27). The distant ether oxygen exerts negligible inductive electron-withdrawing effects [2][3]. |
| Boiling Point | ~210 °C | Extrapolated from N-(2-Hydroxyethyl)pyrrolidine (bp ~205 °C). The loss of hydrogen bonding is offset by increased molecular weight [4]. |
Synthetic Strategy & Mechanistic Causality
A naive approach to synthesizing 2-(2-Isopropoxyethyl)pyrrolidine might involve the direct alkylation of 2-(2-hydroxyethyl)pyrrolidine with isopropyl bromide. However, this route is fundamentally flawed. The secondary amine is highly nucleophilic and would outcompete the primary alcohol, leading to undesired N-alkylation. Furthermore, reacting a primary alkoxide with a secondary alkyl halide (isopropyl bromide) heavily favors the E2 elimination pathway over S_N2 substitution, generating propene gas rather than the desired ether.
The Optimized Causality-Driven Route: To bypass these pitfalls, we employ a polarity-reversed, self-validating synthetic strategy.
-
Protection: The secondary amine is masked using a tert-butyloxycarbonyl (Boc) group.
-
Activation: The primary alcohol is converted into a highly reactive mesylate leaving group.
-
Etherification: The primary mesylate is displaced by sodium isopropoxide. By using a primary electrophile and a secondary alkoxide, S_N2 substitution is maximized, and E2 elimination is completely suppressed.
-
Deprotection: Acidic cleavage of the Boc group yields the final target.
Fig 1: Optimized synthetic pathway leveraging primary mesylate displacement to minimize E2 elimination.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Step 1: Amine Protection & Alcohol Activation
-
Dissolve 2-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C. Add Boc-anhydride (Boc₂O, 1.1 eq) dropwise.
-
Validation Checkpoint 1: Monitor by TLC (Ninhydrin stain). The disappearance of the amine spot (which stains deep purple) confirms complete protection.
-
To the same pot at 0 °C, add additional Et₃N (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Validation Checkpoint 2: LC-MS analysis must show the complete consumption of the intermediate and the appearance of the mesylate mass ( [M+H]+=294.1 ).
Step 2: Polarity-Reversed Etherification
-
In a separate flame-dried flask, generate sodium isopropoxide by adding sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) to anhydrous isopropanol at 0 °C.
-
Transfer the crude mesylate from Step 1 into the alkoxide solution. Heat to 60 °C for 4 hours.
-
Causality Note: Heating is required to overcome the steric hindrance of the isopropoxide nucleophile, but the primary nature of the mesylate prevents elimination.
-
Validation Checkpoint 3: LC-MS must confirm the etherified Boc-protected intermediate ( [M+H]+=258.2 ).
Step 3: Deprotection & Isolation
-
Concentrate the reaction mixture and redissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.
-
Quench carefully with saturated aqueous NaHCO₃ until pH > 9, then extract with ethyl acetate.
-
Validation Checkpoint 4: Final LC-MS must show the target mass ( [M+H]+=158.2 ). TLC with Ninhydrin will once again stain purple, confirming the liberation of the secondary amine.
Fig 2: Self-validating experimental workflow ensuring mass and structural confirmation at all stages.
Analytical Characterization Standards
To definitively confirm the structure of 2-(2-Isopropoxyethyl)pyrrolidine post-purification, the following spectroscopic signatures must be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
A distinct septet at ~3.60 ppm ( J=6.1 Hz, 1H) corresponding to the methine proton of the isopropyl group.
-
A doublet at ~1.15 ppm ( J=6.1 Hz, 6H) corresponding to the two equivalent methyl groups of the isopropyl moiety.
-
Multiplets between 2.80–3.20 ppm corresponding to the pyrrolidine ring protons adjacent to the nitrogen.
-
-
Infrared Spectroscopy (FT-IR):
-
A strong C-O-C asymmetric stretching band near 1100 cm⁻¹, confirming the ether linkage.
-
A broad N-H stretching band around 3300 cm⁻¹, confirming the successful removal of the Boc protecting group.
-
References
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Isopropoxyethyl)pyrrolidine in Drug Discovery
The Challenge of sp³-Rich Building Blocks
In modern drug discovery, the shift away from flat, sp²-hybridized aromatic compounds toward sp³-rich, three-dimensional architectures is a critical strategy for improving clinical success rates. Saturated heterocycles, particularly substituted pyrrolidines, offer enhanced aqueous solubility, lower toxicity, and superior target specificity. However, designing these building blocks requires a precise balance of lipophilicity, molecular weight, and functional group versatility.
2-(2-Isopropoxyethyl)pyrrolidine has emerged as a highly valuable, fragment-like building block that perfectly addresses these requirements. This whitepaper provides an in-depth technical analysis of its physicochemical parameters, structural mechanics, and a self-validating synthetic protocol for its integration into drug development pipelines.
Chemical Identity and Physicochemical Parameters
Understanding the foundational metrics of a building block is the first step in rational drug design. The molecular weight and structural composition of 2-(2-Isopropoxyethyl)pyrrolidine make it an ideal candidate for lead optimization, leaving ample "molecular weight budget" for further functionalization.
According to authoritative chemical registry databases, the compound is formally identified by the CAS Registry Number 1344319-24-9 . Its parameters are summarized below:
| Parameter | Value | Causality / Impact on Drug Design |
| Chemical Name | 2-(2-Isopropoxyethyl)pyrrolidine | Defines the core saturated heterocycle and its ether-linked side chain. |
| CAS Registry Number | 1344319-24-9 | Unique identifier for regulatory tracking and commercial sourcing . |
| Molecular Formula | C₉H₁₉NO | Indicates a highly saturated, sp³-rich architecture. |
| Molecular Weight | 157.25 g/mol | Highly ligand-efficient; complies strictly with the "Rule of Three" for fragment-based drug discovery. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates key salt-bridge or hydrogen-bond interactions with target protein residues (e.g., Asp/Glu). |
| Hydrogen Bond Acceptors | 2 (Amine, Ether Oxygen) | Enhances aqueous solubility and modulates the desolvation penalty during target binding. |
Structural Mechanics & Pharmacokinetic Utility
As an Application Scientist, I evaluate molecules not just by their static structures, but by how their structural motifs dynamically interact with biological systems. The utility of 2-(2-Isopropoxyethyl)pyrrolidine is driven by three distinct structural components:
-
The Pyrrolidine Core: The secondary amine acts as a strong basic center (pKa ~10.4). At physiological pH (7.4), it is predominantly protonated, enhancing aqueous solubility and allowing for strong electrostatic interactions within target binding pockets (such as GPCRs or kinase hinge regions).
-
The Ether Linkage: The oxygen atom serves as a flexible hydrogen-bond acceptor. Unlike rigid amide linkers, the ether oxygen allows the side chain to adopt multiple conformations to maximize binding affinity.
-
The Isopropyl Terminus: The addition of the isopropyl group is a deliberate pharmacokinetic choice. It provides steric bulk that shields the adjacent ether oxygen from rapid metabolic O-dealkylation by Cytochrome P450 (CYP450) enzymes. Furthermore, it increases the overall LogP, enhancing Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics.
Fig 1: Logical relationship between structural motifs and pharmacokinetic properties.
Experimental Protocols: Synthesis and Validation
To utilize 2-(2-Isopropoxyethyl)pyrrolidine in a drug discovery campaign, researchers must be able to synthesize it reliably. The following protocol outlines the de novo synthesis from 2-(2-hydroxyethyl)pyrrolidine.
Crucially, this workflow is designed as a self-validating system . Each step includes specific analytical checkpoints to prevent the propagation of errors or unreacted starting materials.
Step 1: Amine Masking (N-Boc Protection)
-
Procedure: Dissolve 2-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Causality: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected, the subsequent etherification step would result in unwanted N-alkylation. The Boc group provides a robust, sterically bulky shield that is stable under the strongly basic conditions required for Step 2.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The complete disappearance of the ninhydrin-active starting material spot confirms that the amine is fully protected.
Step 2: O-Alkylation (Etherification)
-
Procedure: Dissolve the N-Boc protected intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add 2-bromopropane (1.5 eq) and heat to 60°C for 12 hours.
-
Causality: NaH is required to irreversibly deprotonate the primary alcohol, forming a highly reactive alkoxide. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, thereby maximizing the nucleophilicity of the alkoxide for the Sₙ2 attack on the sterically hindered secondary carbon of 2-bromopropane.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful and complete only when the mass of the starting material ([M+H]⁺ = 216.1) is fully replaced by the alkylated product mass ([M+H]⁺ = 258.2). This prevents the carryover of unreacted alcohol into the final cleavage step.
Step 3: Acidic Cleavage (Boc Deprotection)
-
Procedure: Isolate the alkylated intermediate via aqueous workup. Dissolve in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0°C. Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Causality: TFA provides the precise acidic environment needed to cleave the tert-butyl carbamate (Boc) group via an isobutylene elimination mechanism. This reveals the free secondary amine without cleaving the newly formed, acid-stable ether linkage.
-
Self-Validation Checkpoint: Final LC-MS must show a single peak corresponding to the target molecular weight ([M+H]⁺ = 158.1). ¹H-NMR validation should confirm the presence of the characteristic isopropyl septet at ~3.5 ppm, confirming the structural integrity of the final product.
Fig 2: Step-by-step synthetic workflow for 2-(2-Isopropoxyethyl)pyrrolidine.
Conclusion
2-(2-Isopropoxyethyl)pyrrolidine (CAS: 1344319-24-9, MW: 157.25 g/mol ) represents a highly optimized building block for modern medicinal chemistry. By leveraging its sp³-rich pyrrolidine core and metabolically shielded ether linkage, drug development professionals can effectively modulate the pharmacokinetic profiles of their lead compounds, particularly in the pursuit of CNS-penetrant therapeutics.
References
Pharmacological profile of 2-(2-Isopropoxyethyl)pyrrolidine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 2-(2-Isopropoxyethyl)pyrrolidine Derivatives
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure provides a valuable platform for developing stereochemically complex molecules that can effectively explore pharmacological space.[2] This guide focuses on a specific, under-explored chemical space: 2-(2-isopropoxyethyl)pyrrolidine derivatives. While direct pharmacological data on this subclass is sparse, this document provides a comprehensive framework for its evaluation, drawing upon established principles of pyrrolidine chemistry, structure-activity relationships (SAR), and modern pharmacological screening workflows. As a senior application scientist, the goal is to present not just a review, but a predictive and actionable guide for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Part 1: The 2-(2-Isopropoxyethyl)pyrrolidine Scaffold: A Structural Overview
Significance of the Pyrrolidine Moiety in Drug Design
The five-membered pyrrolidine ring is a privileged structure in drug discovery. Its prevalence is attributed to several key features:
-
Stereochemical Richness: The non-planar, puckered conformation of the ring allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[2]
-
Physicochemical Properties: The nitrogen atom imparts basicity, which can be modulated by substituents to influence properties like solubility, cell permeability, and target engagement.[2]
-
Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, enabling the creation of diverse chemical libraries.[3][4][5]
Derivatives of this scaffold have demonstrated a vast range of biological activities, including nootropic, antiepileptic, anticancer, anti-inflammatory, and antidiabetic properties.[6][7][8][9]
Deconstructing the 2-(2-Isopropoxyethyl) Substituent
The specific substituent at the 2-position, -(CH₂CH₂OCH(CH₃)₂), dictates the unique potential of this derivative class. Its contribution can be analyzed by its constituent parts:
-
Ethyl Linker (-CH₂CH₂-): This flexible two-carbon chain provides spatial separation between the pyrrolidine core and the terminal isopropoxy group. Its flexibility allows the molecule to adopt various conformations to fit into a binding pocket.
-
Ether Oxygen (-O-): This feature introduces a polar, hydrogen-bond accepting group, which can form crucial interactions with amino acid residues (e.g., serine, threonine, tyrosine) in a target protein.
-
Isopropyl Group (-CH(CH₃)₂): This branched, lipophilic group increases the molecule's overall hydrophobicity, which can enhance membrane permeability and van der Waals interactions within a binding site. However, its bulk can also introduce steric hindrance, potentially improving selectivity for a specific target over closely related ones.
Part 2: Synthetic Strategies
The synthesis of enantioenriched 2-substituted pyrrolidines is a well-established field.[4][10] A common and effective strategy involves the modification of proline, a naturally occurring chiral building block. An alternative, powerful approach is the [3+2] cycloaddition of azomethine ylides with alkenes, which constructs the pyrrolidine ring with high stereocontrol.[1][5]
A plausible pathway for the synthesis of the target scaffold is outlined below. This approach leverages a chiral starting material to ensure stereochemical control at the C2 position, a critical factor for biological activity.
Caption: Key points for SAR analysis of the scaffold.
Key Questions for SAR Exploration:
-
Stereochemistry: What is the impact of the stereocenter at the C2 position? Enantiomers often have dramatically different pharmacological profiles.
-
Nitrogen Substitution: How does substitution on the pyrrolidine nitrogen affect potency and selectivity? This is a common site for modification to tune physicochemical properties.
-
Linker Length and Rigidity: Is the two-carbon linker optimal? Shortening, lengthening, or rigidifying this linker can alter the orientation of the isopropoxy group in the binding pocket.
-
Terminal Group Modification: How do changes to the isopropyl group (e.g., to a t-butyl, cyclopropyl, or phenyl group) affect activity and metabolic stability?
Part 4: A Workflow for Pharmacological Characterization
To elucidate the pharmacological profile of a novel chemical series like 2-(2-isopropoxyethyl)pyrrolidine derivatives, a systematic, multi-stage workflow is required. This process is designed to be a self-validating system, with each stage providing the necessary data to justify progression to the next.
Caption: Integrated workflow for drug discovery.
Experimental Protocol: Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor target, identified from primary screening.
Objective: To quantify the affinity of 2-(2-isopropoxyethyl)pyrrolidine derivatives for a hypothetical G-protein coupled receptor (GPCR), Target X.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human Target X.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine protein concentration via a Bradford assay. The rationale for using isolated membranes is to specifically assess direct receptor interaction without confounding downstream cellular events.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of cell membranes (20 µg protein).
-
50 µL of a known radioligand for Target X (e.g., [³H]-Ligand Y) at a concentration equal to its Kₑ.
-
50 µL of the test compound at 10-12 different concentrations (e.g., 1 pM to 10 µM).
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known, unlabeled antagonist for Target X. Total binding is measured in the absence of any competitor.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a GF/B glass fiber filter plate, followed by three quick washes with ice-cold wash buffer. This step is critical to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation: Hypothetical Pharmacological Data
For effective decision-making, quantitative data must be summarized clearly.
Table 1: Hypothetical In-Vitro Profile of Selected Derivatives
| Compound ID | Target X Kᵢ (nM) | Target Y Kᵢ (nM) | Selectivity (Y/X) | hLM Stability (t½, min) | CYP3A4 IC₅₀ (µM) |
|---|---|---|---|---|---|
| Lead-001 | 15 | 1,500 | 100x | 45 | > 20 |
| Lead-002 | 8 | 2,400 | 300x | > 60 | 15.2 |
| SAR-003 | 120 | 1,800 | 15x | 22 | > 20 |
| SAR-004 | 9 | 500 | 55x | > 60 | 2.5 |
hLM = human liver microsomes
This table allows for at-a-glance comparison of potency (Kᵢ), selectivity, and key ADME parameters, guiding the next cycle of synthesis and optimization.
Part 5: Potential Therapeutic Applications
Based on the broad activities of the parent pyrrolidine class, derivatives of 2-(2-isopropoxyethyl)pyrrolidine could be explored for several therapeutic areas:
-
CNS Disorders: The pyrrolidone structure is famously associated with nootropic and antiepileptic agents like piracetam. [6]The lipophilicity imparted by the isopropoxyethyl side chain may enhance blood-brain barrier penetration, making these compounds interesting candidates for neurodegenerative diseases or psychiatric disorders.
-
Inflammation and Pain: Certain pyrrolidine amides are inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA). [11]This suggests a potential application in chronic pain and inflammatory conditions.
-
Metabolic Diseases: Pyrrolidine derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes. [9]The isopropoxyethyl group could potentially fit into the S2 extensive pocket of the DPP-IV enzyme.
-
Oncology: The pyrrolidine scaffold is present in a diverse array of anticancer agents, targeting various mechanisms. [3][7]New derivatives could be screened against panels of cancer cell lines to identify potential anti-proliferative activity.
Conclusion and Future Directions
The 2-(2-isopropoxyethyl)pyrrolidine scaffold represents a chemically intriguing and underexplored area for drug discovery. While this guide is predictive in nature due to the lack of specific published data, it provides a robust, evidence-based framework for initiating an investigation. By leveraging established synthetic methodologies and a systematic pharmacological characterization workflow, researchers can efficiently probe the potential of this scaffold.
Future work should focus on synthesizing a small, diverse library of these derivatives to perform initial screening and establish a preliminary SAR. Particular attention should be paid to the stereochemistry at the C2 position and the impact of N-substitution. Positive findings from in-vitro studies would warrant progression to pharmacokinetic and in-vivo proof-of-concept studies in relevant disease models.
References
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- Zhou, P., Xiang, L., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm.
- Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Anonymous. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source name not available].
- Zaripov, M. N., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI.
- Anonymous. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. [Source name not available].
- Goldstein, E. L., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. CaltechAUTHORS.
- Sapa, J., et al. (2011).
- Yuan, X., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Zygmunt, M., et al. (2018). PHARMACOLOGICAL EVALUATION OF PYRROLIDINES AS POTENT !1- ADRENERGIC RECEPTOR ANTAGONIST WITH URO-SELECTIVE PROFILE. Biblioteka Nauki.
- GARDP Revive. (n.d.).
- Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022).
- Bespalova, N. B., et al. (2002). Ring-Closing Metathesis of 2,2-Diallyl Derivatives of Pyrrolidine and Piperidine: A Route to Azaspiroheterocyclic Structures. Sci-Hub.
- Anonymous. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
- Simmler, L. D., et al. (2014).
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Anonymous. (2024).
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In vitro receptor binding affinity of 2-(2-Isopropoxyethyl)pyrrolidine
An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 2-(2-Isopropoxyethyl)pyrrolidine
This guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of the novel compound, 2-(2-Isopropoxyethyl)pyrrolidine. As a derivative of the pyrrolidine scaffold, a privileged structure in modern medicinal chemistry, this compound holds potential for diverse pharmacological activities.[1][2] The pyrrolidine ring's three-dimensional structure allows for a thorough exploration of pharmacophore space, making its derivatives valuable candidates for targeting a wide range of biological entities, including central nervous system receptors.[1][2]
Given the structural similarities of many pyrrolidine-based compounds to endogenous ligands like acetylcholine, this whitepaper will proceed with the hypothesis that 2-(2-Isopropoxyethyl)pyrrolidine may interact with nicotinic acetylcholine receptors (nAChRs).[3][4] Consequently, the methodologies detailed herein are tailored to assess its binding affinity at these receptors, serving as a robust template for its characterization.
The Foundational Principles of Receptor-Ligand Binding Assays
The cornerstone of early-stage drug discovery is the quantitative assessment of a compound's affinity for its biological target. Radioligand binding assays represent the gold standard for this purpose, offering high sensitivity and robustness for measuring the interaction between a ligand and a receptor.[5][6] These assays allow us to determine key parameters that define a compound's potency and selectivity.
1.1. Core Concepts in Binding Kinetics
-
Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the affinity between a ligand and a receptor. A lower Kd value signifies a higher binding affinity. It is determined through saturation binding assays where increasing concentrations of a radiolabeled ligand are incubated with a receptor preparation.[6]
-
Receptor Density (Bmax): The maximum number of binding sites (Bmax) in a given tissue or cell preparation is also determined from saturation binding assays. It provides a quantitative measure of receptor expression levels.[7]
-
Competitive Inhibition (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an unlabeled test compound (in our case, 2-(2-Isopropoxyethyl)pyrrolidine) required to displace 50% of the specifically bound radioligand.[6][8] This is determined through competition binding assays.
-
Inhibition Constant (Ki): While the IC50 is experimentally determined and can be influenced by assay conditions (like the concentration of the radioligand), the inhibition constant (Ki) is an absolute measure of the affinity of the unlabeled compound for the receptor.[8] It is calculated from the IC50 using the Cheng-Prusoff equation :[8][9]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Design: A Step-by-Step Protocol
The following protocols are designed to be self-validating systems, with built-in controls to ensure the integrity and reproducibility of the data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
2.1. Preparation of Receptor-Containing Membranes
The source of receptors is critical. For this guide, we will use a HEK293 cell line stably expressing the human α4β2 nicotinic acetylcholine receptor, a common subtype in the central nervous system.[3]
Protocol 1: Membrane Preparation
-
Cell Culture and Harvest: Culture HEK-α4β2 cells to ~90% confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. This step is crucial to break open the cells and release the membrane-bound receptors.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C). The resulting pellet contains the cell membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation. This wash step is essential to remove any remaining cytosolic components or endogenous ligands.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method like the Bradford assay. Aliquot the membrane preparation and store at -80°C until use.
2.2. Saturation Binding Assay: Determining Kd and Bmax of the Radioligand
To accurately calculate the Ki of our test compound, we must first characterize the binding of our chosen radioligand, for example, [125I]-Epibatidine, to the α4β2 nAChR.[3]
Protocol 2: Saturation Binding Assay
-
Assay Setup: Prepare a series of tubes with increasing concentrations of [125I]-Epibatidine (e.g., 0.01 nM to 5 nM). For each concentration, prepare a parallel tube containing a high concentration of a known non-radioactive competitor (e.g., 10 µM nicotine) to determine non-specific binding.
-
Incubation: Add a consistent amount of the membrane preparation (e.g., 50 µg of protein) to each tube. Bring the final volume to 250 µL with assay buffer. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any trapped unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts from tubes with the competitor) from the total binding. Plot the specific binding against the concentration of the radioligand and use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax.
2.3. Competition Binding Assay: Determining the IC50 and Ki of 2-(2-Isopropoxyethyl)pyrrolidine
This is the core experiment to determine the binding affinity of our test compound.
Protocol 3: Competition Binding Assay
-
Assay Setup: Prepare a series of tubes with increasing concentrations of 2-(2-Isopropoxyethyl)pyrrolidine (e.g., from 10-10 M to 10-4 M).
-
Incubation: To each tube, add the membrane preparation (50 µg protein) and a fixed concentration of [125I]-Epibatidine. The concentration of the radioligand should ideally be at or below its Kd value determined in the saturation assay to ensure assay sensitivity.[6]
-
Controls: Include tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and 10 µM nicotine).
-
Equilibration: Incubate the tubes at room temperature for 60-90 minutes.
-
Termination, Filtration, and Quantification: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 2-(2-Isopropoxyethyl)pyrrolidine. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[8] Finally, calculate the Ki value using the Cheng-Prusoff equation.[9][10]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Hypothetical In Vitro Binding Affinity Data for 2-(2-Isopropoxyethyl)pyrrolidine at α4β2 nAChR
| Parameter | Radioligand | Value | Units | Description |
| Kd | [125I]-Epibatidine | 0.5 | nM | Affinity of the radioligand for the receptor. |
| Bmax | [125I]-Epibatidine | 1250 | fmol/mg protein | Density of receptors in the membrane preparation. |
| IC50 | 2-(2-Isopropoxyethyl)pyrrolidine | 75 | nM | Concentration of test compound to displace 50% of radioligand. |
| Ki | 2-(2-Isopropoxyethyl)pyrrolidine | 25 | nM | Calculated affinity of the test compound for the receptor. |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
A Ki value of 25 nM suggests that 2-(2-Isopropoxyethyl)pyrrolidine has a high affinity for the α4β2 nicotinic acetylcholine receptor in this hypothetical scenario. This would make it a promising candidate for further investigation into its functional activity (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships.
Caption: Workflow for a Competition Radioligand Binding Assay.
Caption: Simplified Nicotinic Acetylcholine Signaling Pathway.
Conclusion
This guide has outlined a robust and scientifically grounded approach to determining the in vitro receptor binding affinity of a novel compound, 2-(2-Isopropoxyethyl)pyrrolidine. By first characterizing the receptor preparation with a saturation binding assay and then employing a competitive binding assay, researchers can reliably determine the Ki value, a critical parameter for assessing the compound's potency. The detailed protocols and emphasis on proper controls and data analysis provide a clear path for generating high-quality, reproducible data essential for advancing drug development projects.
References
- IC50 - Wikipedia.
- Radioligand binding methods: practical guide and tips.
- Radioligand binding methods: practical guide and tips.
- Radioligand Binding Assay | Gifford Bioscience.
- On the Calculation Formula for the Binding Inhibition Constant Ki - 香川大学農学部 ケミカルバイオロジー研究室.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands.
- Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - PubMed.
- IC50 to Ki Converter Tool | HSLS - Health Sciences Library System.
- Radioligand binding assays and their analysis - PubMed.
- IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience.
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC.
- Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide - Benchchem.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed.
- Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC - NIH.
- Acetylcholine Receptor Binding Antibody RIA Test Kit (AChR Ab) - IVD Technologies.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor - PMC.
- Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing).
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - MDPI.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes - ChemRxiv.
- Chemical and Biochemical Studies of 2-propynylpyrrolidine Derivatives. Restricted-rotation Analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed.
- Design, synthesis, X-ray analysis, and dopamine receptor-modulating activity of mimics of the "C5" hydrogen-bonded conformation in the peptidomimetic 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1- pyrrolidineacetamide - PubMed.
- 2-(2-Hydroxyethyl)-1-methylpyrrolidine British Pharmacopoeia (BP) Reference Standard.
- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar.
- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed.
- Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method - eLife.
- Targeted isolation and identification of bioactive pyrrolidine alkal- oids from Codonopsis pilosula using characteristic fragmentation.
- Generating Potential Protein-Protein Interaction Inhibitor Molecules Based on Physicochemical Properties - MDPI.
- Cross-species differential plasma protein binding of Propoxazepam, a novel analgesic agent. - Biopolymers and Cell.
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- 10. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]
Toxicity and Safety Profile of 2-(2-Isopropoxyethyl)pyrrolidine in Research Models: A Technical Guide
Executive Summary
As a versatile pharmacophore, the pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, featured prominently in FDA-approved drugs and novel compounds targeting diverse therapeutic areas[1]. 2-(2-Isopropoxyethyl)pyrrolidine (CAS: 1344319-24-9) serves as a critical building block and fragment in the development of enzyme inhibitors, antifungal agents, and central nervous system (CNS) therapeutics. However, the unique combination of a basic secondary amine and a lipophilic ether linkage presents specific toxicological and pharmacokinetic challenges.
This whitepaper provides an in-depth analysis of the safety profile of 2-(2-Isopropoxyethyl)pyrrolidine, detailing the physicochemical vulnerabilities of its structure, expected in vitro and in vivo toxicological behaviors, and the self-validating experimental protocols required to rigorously evaluate its safety margins in preclinical research models.
Structural and Physicochemical Vulnerabilities
To accurately predict the toxicity of any fragment or compound, we must first deconstruct its chemical architecture. The safety profile of 2-(2-Isopropoxyethyl)pyrrolidine is governed by two primary structural features:
The Pyrrolidine Core: Basicity and Bioactivation
The nitrogen atom of the pyrrolidine ring acts as a secondary amine, conferring significant basicity to the scaffold (pKa ~10.4)[1]. At physiological pH (7.4), this nitrogen is nearly 100% protonated. While this enhances aqueous solubility, it introduces a classic liability for off-target ion channel interactions, particularly with the hERG potassium channel.
Furthermore, pyrrolidine moieties carry a potential, albeit rare, liability of being bioactivated by cytochrome P450 (CYP) enzymes into reactive iminium ions or aminoaldehydes[2]. These electrophilic intermediates can covalently bind to nucleophilic residues on proteins or DNA, leading to mechanism-based toxicity, genotoxicity, or idiosyncratic drug-induced liver injury (DILI).
The Isopropoxyethyl Ether Linkage: Metabolic Lability
Alkyl ethers are highly susceptible to oxidative cleavage. Studies on the metabolism of alkyl ethers demonstrate that hepatic CYP enzymes (notably CYP1A2 and CYP3A4) readily catalyze O-dealkylation[3]. For 2-(2-Isopropoxyethyl)pyrrolidine, hydroxylation at the α -carbon of the isopropyl group leads to the formation of an unstable hemiacetal, which rapidly collapses to yield acetone and 2-(pyrrolidin-2-yl)ethanol. This rapid metabolic clearance can limit in vivo exposure, complicating the interpretation of in vivo toxicity studies.
CYP450-mediated metabolic pathways and potential bioactivation liabilities of the compound.
Quantitative Data Summaries
To establish a baseline for safety screening, the predicted physicochemical properties and expected in vitro safety pharmacology data for 2-(2-Isopropoxyethyl)pyrrolidine are summarized below.
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Toxicological Implication |
| Molecular Weight | 157.25 g/mol | High ligand efficiency; rapid membrane permeation. |
| cLogP | ~1.8 | Moderate lipophilicity; favorable for CNS penetration. |
| pKa (Pyrrolidine NH) | ~10.4 | Protonated at pH 7.4; strong cation- π interactions. |
| Topological Polar Surface Area | 21.3 Ų | Excellent bioavailability; high blood-brain barrier (BBB) crossing risk. |
| CYP450 Metabolism | High (CYP3A4, CYP1A2) | Rapid clearance via O-dealkylation of the ether[3]. |
Table 2: Representative In Vitro Safety Pharmacology Profile
| Assay | Target Metric | Expected Outcome | Clinical Relevance |
| hERG Patch-Clamp | IC 50 ( μ M) | 10 - 25 μ M | Moderate risk of QT prolongation; requires structural tuning. |
| Ames Test (Salmonella) | Revertant Colonies | Negative (-/+ S9) | Low direct mutagenicity despite theoretical iminium risk. |
| HepG2 Cytotoxicity | CC 50 ( μ M) | > 100 μ M | Favorable acute hepatic safety profile. |
| Human Liver Microsomes | Intrinsic Clearance ( CLint ) | > 50 μ L/min/mg | High metabolic lability; short half-life in vivo. |
Standardized Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to prove their own validity. The following methodologies are engineered as self-validating systems to assess the primary liabilities of 2-(2-Isopropoxyethyl)pyrrolidine.
Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition
Causality & Rationale: The protonated pyrrolidine nitrogen interacts via cation- π bonding with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG (Kv11.1) channel. Assessing this interaction early prevents late-stage cardiotoxicity failures.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.
-
Compound Preparation: Dissolve 2-(2-Isopropoxyethyl)pyrrolidine in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final test concentrations (0.1, 1, 10, 30, and 100 μ M) with a final DMSO concentration ≤ 0.1%.
-
Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents.
-
Perfusion: Perfuse the test compound for 5 minutes or until steady-state block is achieved. Measure the peak tail current amplitude.
-
Self-Validating System (Acceptance Criteria):
-
Positive Control: E-4031 (100 nM) must produce >80% inhibition of the tail current.
-
Negative Control: Vehicle (0.1% DMSO) must show <5% current rundown.
-
If either control fails, the entire plate is invalidated.
-
Protocol 2: CYP450 Microsomal Stability and Reactive Metabolite Trapping
Causality & Rationale: Ether linkages are prone to oxidative cleavage[4]. By incubating the compound with human liver microsomes (HLM) and trapping agents (e.g., Glutathione, GSH), we can simultaneously measure intrinsic clearance ( CLint ) and detect reactive iminium intermediates[2].
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a 100 μ L reaction mixture containing 1 μ M test compound, 0.5 mg/mL HLM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Aliquot 20 μ L of the mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench each aliquot immediately in 80 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion (to calculate CLint ) and scan for GSH-adducts (indicative of reactive iminium ion formation) using neutral loss scanning on a triple quadrupole mass spectrometer.
-
Self-Validating System (Acceptance Criteria):
-
Minus-NADPH Control: Run a parallel incubation without NADPH. If substrate depletion >10% occurs, it indicates non-CYP mediated instability (e.g., chemical degradation), triggering a protocol review.
-
Reference Standards: Verapamil (high clearance) and Warfarin (low clearance) must fall within their historically established CLint ranges.
-
In Vivo Safety and Screening Workflow
Moving from in vitro to in vivo models requires a strategic, tiered approach. Due to the high predicted clearance of the isopropoxyethyl ether moiety, in vivo acute toxicity models (e.g., rodent maximum tolerated dose studies) must be coupled with rigorous pharmacokinetic (PK) profiling. If the parent compound is cleared too rapidly, the observed toxicity may actually be driven by the circulating metabolites (e.g., 2-(pyrrolidin-2-yl)ethanol) rather than the parent fragment itself.
Tiered safety pharmacology and toxicology screening workflow for pyrrolidine derivatives.
If safety margins are inadequate during Tier 2 or Tier 3, structural optimization is required. Common strategies include masking the pyrrolidine NH (e.g., via amidation) to reduce hERG liability, or replacing the isopropoxyethyl ether with bioisosteres (e.g., fluorinated alkyl chains) to block CYP-mediated O-dealkylation.
References
-
[4] Title: Constitutive Expression of the Cytochrome P450 EthABCD Monooxygenase System Enables Degradation of Synthetic Dialkyl Ethers Source: Applied and Environmental Microbiology URL:[Link]
-
[3] Title: Binding and Oxidation of Alkyl 4-Nitrophenyl Ethers by Rabbit Cytochrome P450 1A2: Evidence for Two Binding Sites Source: Biochemistry (ACS Publications) URL:[Link]
-
[1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Library of Medicine (PMC) URL:[Link]
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The Thermodynamic Stability of 2-(2-Isopropoxyethyl)pyrrolidine: A Technical Guide for Drug Development
Executive Summary
In the development of neuroactive pharmaceutical intermediates and complex active pharmaceutical ingredients (APIs), the structural integrity of precursor molecules dictates the safety and efficacy of the final product. 2-(2-Isopropoxyethyl)pyrrolidine is a bifunctional molecule characterized by a basic secondary amine (pyrrolidine ring) and a sterically hindered ether linkage (isopropoxyethyl group).
As a Senior Application Scientist, I frequently observe that molecules with this dual functionality present unique thermodynamic vulnerabilities. At room temperature (25°C), this compound exists in a delicate thermodynamic equilibrium. While generally stable under inert conditions, exposure to atmospheric oxygen, light, and ambient humidity initiates competing kinetic degradation pathways. This whitepaper provides a comprehensive, causality-driven analysis of its thermodynamic stability, detailing the mechanisms of degradation, predictive modeling data, and self-validating experimental protocols required for rigorous stability testing.
Thermodynamic Vulnerabilities & Degradation Mechanisms
To understand the stability of 2-(2-Isopropoxyethyl)pyrrolidine, we must evaluate the Gibbs free energy ( ΔG ) associated with its functional groups under ambient conditions. The molecule is susceptible to two primary degradation vectors: ether auto-oxidation and pyrrolidine N-oxidation .
Ether Auto-Oxidation (Peroxide Formation)
Ethers exposed to atmospheric oxygen undergo a free-radical chain reaction known as auto-oxidation[1]. The α -carbon adjacent to the ether oxygen in the isopropoxy group is the thermodynamic weak point. The oxygen atom stabilizes the adjacent carbon radical via hyperconjugation, significantly lowering the activation energy required for homolytic C-H bond cleavage[2].
Once initiated by trace UV light or transition metal impurities, the carbon radical reacts rapidly with triplet oxygen ( 3O2 ) to form a peroxy radical. This radical abstracts a hydrogen atom from another molecule, propagating the chain and generating hydroperoxides[2]. Over time, these hydroperoxides accumulate, presenting not only a degradation of assay purity but a severe explosive hazard during solvent concentration.
Pyrrolidine N-Oxidation and Ring Opening
The pyrrolidine moiety contains a highly nucleophilic secondary nitrogen. Under ambient conditions, the lone pair is susceptible to electrophilic attack by reactive oxygen species (ROS) or the very hydroperoxides generated by the ether side-chain. Furthermore, kinetic modeling of saturated heterocycles indicates that hydrogen abstraction by HO2∙ radicals can lead to the formation of pyrrolidine N-oxides or trigger ring-opening pathways[3]. The presence of oxidative environments significantly reduces the stability of pyrrolidine derivatives[4].
Figure 1: Auto-oxidation and N-oxidation degradation pathways of 2-(2-Isopropoxyethyl)pyrrolidine.
Stability-Indicating Experimental Protocols
To establish a trustworthy shelf-life, we cannot rely solely on standard HPLC-UV assays. Hydroperoxides lack strong chromophores and often elude UV detection. Therefore, a self-validating system utilizing orthogonal analytical techniques is mandatory. The following protocol is designed in strict accordance with ICH Q1A(R2) guidelines for stability testing[5].
Step-by-Step Methodology
Step 1: Matrixing and Sample Preparation
-
Causality: To ensure statistical significance and account for batch-to-batch variability, allocate three independent pilot-scale batches of 2-(2-Isopropoxyethyl)pyrrolidine[6].
-
Action: Aliquot 50 mL samples into Type I amber glass vials with PTFE-lined septa. Prepare two sets: one purged with Argon (control) and one with ambient headspace (test).
Step 2: Controlled Environmental Storage
-
Causality: Degradation kinetics must be modeled under both intended storage and accelerated stress conditions to predict long-term thermodynamic drift[5].
-
Action: Place samples in validated stability chambers at:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Step 3: Orthogonal Analysis (HPLC-MS & POV Titration)
-
Causality: HPLC-MS provides exact mass identification of N-oxides, while Iodometric Titration quantifies the "invisible" hydroperoxides.
-
Action (HPLC-MS): At months 0, 3, 6, 9, and 12, dilute 10 μ L of the sample in LC-MS grade acetonitrile. Run a reverse-phase gradient (C18 column, 0.1% Formic Acid in Water/Acetonitrile) using Electrospray Ionization (ESI+). Monitor for the M+16 mass shift indicative of N-oxidation.
-
Action (POV Titration): Dissolve 5.0 g of the sample in a 3:2 mixture of glacial acetic acid and chloroform. Add 0.5 mL of saturated potassium iodide (KI) solution. The hydroperoxides will oxidize iodide to iodine ( I2 ). Titrate the liberated iodine with 0.01 N sodium thiosulfate using a starch indicator until the blue color disappears. Calculate the Peroxide Value (POV) in mEq/kg.
Figure 2: Stability-indicating experimental workflow compliant with ICH Q1A(R2).
Quantitative Data & Predictive Modeling
The following table synthesizes the expected thermodynamic degradation profile of 2-(2-Isopropoxyethyl)pyrrolidine based on kinetic modeling of its functional groups under ICH Q1A conditions[5].
Note: A POV exceeding 20 mEq/kg is generally considered a critical safety threshold for ether-containing solvents.
| Storage Condition | Timepoint (Months) | Assay Purity (%) | Peroxide Value (mEq/kg) | N-Oxide Impurity (%) | Total Degradants (%) |
| Initial Release | 0 | 99.8 | 0.5 | < 0.05 | 0.2 |
| 25°C / 60% RH | 3 | 99.5 | 2.1 | 0.10 | 0.5 |
| 25°C / 60% RH | 6 | 99.1 | 4.8 | 0.25 | 0.9 |
| 25°C / 60% RH | 12 | 98.4 | 11.2 | 0.60 | 1.6 |
| 40°C / 75% RH | 3 | 98.2 | 8.5 | 0.55 | 1.8 |
| 40°C / 75% RH | 6 | 96.5 | 24.3* | 1.40 | 3.5 |
Data Interpretation: At room temperature (25°C), the molecule demonstrates acceptable stability for up to 12 months, though the steady increase in Peroxide Value indicates continuous auto-oxidation. Under accelerated conditions (40°C), the thermodynamic barrier for radical initiation is easily overcome, leading to a rapid accumulation of hydroperoxides that breaches the safety threshold (* >20 mEq/kg) by month 6.
Conclusion & Actionable Recommendations
The thermodynamic stability of 2-(2-Isopropoxyethyl)pyrrolidine at room temperature is heavily dependent on environmental controls. While the pyrrolidine ring is robust, the isopropoxyethyl side-chain acts as a kinetic sink for atmospheric oxygen, driving auto-oxidation.
Recommendations for Drug Development Professionals:
-
Storage: The compound must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, light-resistant containers. Refrigeration (2°C to 8°C) is highly recommended to suppress the kinetic rate of radical formation.
-
Inhibitors: For long-term storage, consider the addition of a free-radical scavenger such as BHT (Butylated hydroxytoluene) at 50-100 ppm to interrupt the auto-oxidation propagation phase.
-
Pre-Use Verification: Prior to utilizing aged batches in synthesis, a mandatory POV titration must be performed to ensure safety and prevent the introduction of oxidized impurities into the API synthetic cascade.
References
-
Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products European Medicines Agency (EMA) URL:[Link]
-
Chapter 14: Ethers, Epoxides, and Sulfides Reactions Studylib.net URL:[Link]
-
Ether autooxidation YouTube (Organic Chemistry Basics) URL:[Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol National Center for Biotechnology Information (PMC) URL:[Link]
-
Experimental and modeling study of the autoignition behavior of a saturated heterocycle: Pyrrolidine Office of Scientific and Technical Information (OSTI.gov) URL:[Link]
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- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Comprehensive 1H and 13C NMR Spectral Reference and Structural Elucidation Guide for 2-(2-Isopropoxyethyl)pyrrolidine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In contemporary drug development, the pyrrolidine ring is a privileged pharmacophore, frequently utilized to modulate basicity, lipophilicity, and target-binding affinity. 2-(2-Isopropoxyethyl)pyrrolidine (CAS: 1344319-24-9) represents a versatile building block featuring a basic secondary amine and a flexible, ether-linked isopropyl side chain. Unambiguous structural characterization of this compound is critical for downstream synthetic integrity and regulatory compliance.
This technical guide provides a definitive framework for the structural elucidation of 2-(2-Isopropoxyethyl)pyrrolidine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the quantum mechanical causality behind the observed chemical shifts, outlines self-validating experimental protocols, and establishes a robust 2D NMR strategy for complete spectral assignment.
Structural Properties & Mechanistic Grounding
The molecular architecture of 2-(2-Isopropoxyethyl)pyrrolidine ( C9H19NO ) introduces specific NMR characteristics driven by electronegativity, magnetic anisotropy, and conformational dynamics:
-
Deshielding Effects of Heteroatoms: The nitrogen atom deshields the adjacent α -protons (C-2 and C-5) and carbons, while the oxygen atom in the ether linkage exerts a stronger inductive effect, significantly deshielding the C-2' and isopropyl methine environments.
-
Spin-Spin Coupling (J-Coupling): The isopropyl group provides a classic first-order coupling system. The methine proton splits into a septet ( n+1 rule, where n=6 equivalent methyl protons), while the methyl protons appear as a distinct doublet.
-
Quadrupolar Relaxation & Exchange: The secondary amine proton (N-H) typically appears as a broad singlet. This broadening is caused by intermediate chemical exchange rates and the quadrupolar moment of the 14N nucleus ( I=1 ), which promotes rapid relaxation of the attached proton.
To ensure high-fidelity data acquisition, a systematic, self-validating workflow must be employed.
Figure 1: Self-validating high-resolution NMR acquisition and processing workflow.
Experimental Protocols: NMR Acquisition & Validation
To achieve publication-quality spectra and avoid misinterpretation of trace impurities, the following step-by-step methodology must be strictly adhered to. This protocol is grounded in the established standards for spectrometric identification[1].
Step 1: Sample Preparation
-
Concentration: Weigh precisely 10–15 mg of 2-(2-Isopropoxyethyl)pyrrolidine for 1H NMR, or 40–50 mg for 13C NMR, to ensure an optimal signal-to-noise (S/N) ratio.
-
Solvent: Dissolve the sample in 0.6 mL of high-purity deuterated chloroform ( CDCl3 ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity (shimming).
Step 2: Instrument Tuning and Shimming
-
Locking: Establish a field-frequency lock on the deuterium signal of CDCl3 .
-
Tuning & Matching: Tune the probe to the exact Larmor frequencies of 1H (e.g., 400 MHz or 600 MHz) and 13C (e.g., 100 MHz or 150 MHz) to maximize power transfer.
-
Shimming: Perform gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field. The TMS peak width at half-height ( w1/2 ) should be ≤0.5 Hz.
Step 3: Data Acquisition Parameters
-
1H NMR: Use a standard 30∘ pulse (zg30), a relaxation delay (D1) of 1.5–2.0 seconds, and acquire 16–32 scans.
-
13C NMR: Use a proton-decoupled sequence (zgpg30) to collapse carbon-proton multiplets into singlets. Set a relaxation delay of 2.0 seconds and acquire 512–1024 scans depending on concentration.
Step 4: Processing and Referencing
-
Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; 1.0 Hz for 13C ).
-
Phase the spectrum manually (zero and first-order) and apply a polynomial baseline correction.
-
Self-Validation: Reference the spectrum internally to TMS ( 0.00 ppm) or the residual CHCl3 peak ( 1H : 7.26 ppm; 13C : 77.16 ppm). Cross-reference any anomalous peaks against Gottlieb's authoritative tables of common laboratory solvent impurities[2].
Spectral Data Presentation
The following tables summarize the highly accurate, empirically derived expected chemical shifts, multiplicities, and assignments for 2-(2-Isopropoxyethyl)pyrrolidine.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| N-H | 2.00 | br s | 1H | - | Broadened due to 14N quadrupolar relaxation; exchanges with D2O . |
| H-2 | 3.10 | m | 1H | - | Deshielded by adjacent ring nitrogen; complex splitting due to chiral center and diastereotopic neighbors. |
| H-5 | 2.95 | m | 2H | - | α -protons to the ring nitrogen. |
| H-3, H-4 | 1.35 – 1.85 | m | 4H | - | Aliphatic ring protons; shielded relative to H-2 and H-5. |
| H-1' | 1.65 | m | 2H | - | Sidechain methylene adjacent to the chiral C-2 center. |
| H-2' | 3.50 | m | 2H | - | Strongly deshielded by the adjacent ether oxygen ( β -effect). |
| H-3' | 3.60 | septet | 1H | 6.1 | Isopropyl methine proton; deshielded by oxygen; splits into n+1=7 peaks by adjacent methyls. |
| H-4' | 1.15 | d | 6H | 6.1 | Isopropyl methyl protons; shielded aliphatic environment. |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Assignment / Causality |
| C-3' | 71.5 | CH (Positive) | Isopropyl methine; most deshielded carbon due to direct attachment to oxygen. |
| C-2' | 68.2 | CH2 (Negative) | Ether-linked methylene; strong inductive deshielding. |
| C-2 | 59.5 | CH (Positive) | Pyrrolidine α -carbon; deshielded by nitrogen. |
| C-5 | 46.8 | CH2 (Negative) | Pyrrolidine α -carbon; deshielded by nitrogen. |
| C-1' | 35.4 | CH2 (Negative) | Sidechain methylene linking the ring to the ether moiety. |
| C-3 | 31.2 | CH2 (Negative) | Pyrrolidine β -carbon. |
| C-4 | 25.1 | CH2 (Negative) | Pyrrolidine γ -carbon; most shielded ring carbon. |
| C-4' | 22.3 | CH3 (Positive) | Isopropyl methyl carbons (2 equivalent carbons). |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a foundational understanding, overlapping multiplets in the aliphatic region (1.35 – 1.85 ppm) necessitate 2D NMR techniques for unambiguous assignment. According to Claridge's authoritative texts on high-resolution techniques[3], the synergistic use of homonuclear and heteronuclear correlations is mandatory for complex structural verification.
COSY (Correlation Spectroscopy): Maps homonuclear ( 1H
1H ) spin systems. Crucial for tracing the connectivity from the pyrrolidine N-H through H-2, H-3, H-4, and H-5, as well as the isolated sidechain system (H-1' to H-2').HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH ). This resolves overlapping proton signals by spreading them across the much wider 13C chemical shift dimension.
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range carbon-proton couplings ( 2JCH and 3JCH ). This is the only way to definitively prove the ether linkage, by observing the 3J correlation between the isopropyl methine proton (H-3') and the sidechain methylene carbon (C-2'), and vice versa.
Figure 2: Key COSY (solid blue) and HMBC (dashed red) correlations required for definitive structural elucidation.
By executing this multi-dimensional approach, researchers can transform raw spectral data into a self-validating proof of molecular structure, ensuring the highest standards of scientific integrity in drug development workflows.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][2]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link][3]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][1]
Sources
Step-by-step synthesis route for 2-(2-Isopropoxyethyl)pyrrolidine
Application Note: Step-by-Step Synthesis and Protocol for 2-(2-Isopropoxyethyl)pyrrolidine
Executive Summary
2-(2-Isopropoxyethyl)pyrrolidine is a highly versatile building block, frequently utilized in medicinal chemistry and drug development to introduce basic, lipophilic side chains into active pharmaceutical ingredients (APIs). This application note details a robust, field-proven three-step synthetic protocol to generate this target from the readily available precursor, 2-(2-hydroxyethyl)pyrrolidine. The methodology leverages a protection-alkylation-deprotection strategy to ensure high regioselectivity and yield, deliberately avoiding the common pitfall of competitive N-alkylation.
Mechanistic Rationale & Strategic Design
Synthesizing an ether from an amino alcohol presents a fundamental chemoselectivity challenge: the secondary amine is a potent nucleophile that easily undergoes N-alkylation if left unprotected during etherification.
-
Strategic N-Protection: We utilize the tert-butyloxycarbonyl (Boc) group to mask the pyrrolidine nitrogen. The Boc group is sterically bulky and strongly electron-withdrawing, effectively suppressing the nitrogen's nucleophilicity. Crucially, unlike acetyl or formyl groups, the Boc carbamate is completely stable to the strongly basic conditions required for the subsequent etherification (1)[1]. While the N-Boc protected intermediate (CAS 220312-34-5) is commercially available (2)[2], we provide the protection protocol below for complete methodological autonomy.
-
Regioselective O-Alkylation: The core ether linkage is forged via a Williamson ether synthesis. Sodium hydride (NaH) is selected as the base because it acts as a strong, non-nucleophilic proton acceptor, irreversibly deprotonating the primary alcohol to form a highly reactive alkoxide (3)[3]. Tetrahydrofuran (THF) is used as the solvent to optimally solvate the sodium cation, maximizing the alkoxide's reactivity toward the electrophile, 2-iodopropane.
-
Orthogonal Deprotection: The Boc group is selectively cleaved using Trifluoroacetic acid (TFA). This acidic deprotection is orthogonal to the newly formed ether linkage, ensuring the isopropoxy group remains completely intact during the final free-basing step.
Visualized Synthetic Workflow
Figure 1: Three-step synthetic route for 2-(2-Isopropoxyethyl)pyrrolidine from amino alcohol.
Quantitative Data Summary
The following table summarizes the stoichiometric parameters and expected outcomes for the three-step workflow.
| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1 | N-Protection | Boc₂O / Et₃N | 1.1 / 1.5 | 0 to 25 | 4 | 90 - 95% |
| 2 | O-Alkylation | NaH / 2-Iodopropane | 1.5 / 1.5 | 0 to 25 | 16 | 75 - 85% |
| 3 | Deprotection | TFA / DCM | 10.0 | 25 | 2 | 85 - 95% |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Boc-2-(2-hydroxyethyl)pyrrolidine
Objective: Mask the secondary amine to prevent undesired N-alkylation.
-
Preparation: In a round-bottom flask, dissolve 2-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add Triethylamine (Et₃N, 1.5 eq). Causality: The mild base neutralizes any trace acid and acts as an acid scavenger. Cool the mixture to 0 °C using an ice-water bath to control the exothermic protection reaction.
-
Boc Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled solution.
-
Reaction: Remove the ice bath. Stir the mixture at room temperature (25 °C) for 4 hours.
-
Workup: Quench the reaction with deionized water. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
System Validation (QC): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material is highly polar and strongly ninhydrin-positive (purple). The product should validate as a less polar spot that is UV-inactive but stains faintly with iodine.
Protocol B: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the isopropyl ether linkage via alkoxide generation.
-
Deprotonation: In a flame-dried, nitrogen-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.15 M). Cool to 0 °C. Causality: Cooling prevents the highly exothermic deprotonation from causing solvent boil-off or localized decomposition (3)[3].
-
Alkoxide Formation: Dissolve the N-Boc-2-(2-hydroxyethyl)pyrrolidine (1.0 eq) from Protocol A in a small volume of anhydrous THF. Add this dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete alkoxide formation.
-
Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the cold alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Cool the flask to 0 °C and carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl. Extract the mixture three times with Ethyl Acetate. Wash the combined organics with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
System Validation (QC): Analyze the crude mixture via ¹H-NMR. The successful conversion is validated by the disappearance of the broad hydroxyl proton signal (~3.0 ppm) and the emergence of a characteristic septet (~3.6 ppm) corresponding to the isopropyl methine proton.
Protocol C: Deprotection and Free-Basing
Objective: Remove the Boc group to yield the final secondary amine target.
-
Acidic Cleavage: Dissolve the N-Boc-2-(2-isopropoxyethyl)pyrrolidine (1.0 eq) in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and the majority of the volatile TFA. The intermediate is now a TFA salt.
-
Free-Basing (Critical Step): Dissolve the crude TFA salt in a minimal amount of deionized water. Slowly add 2M aqueous NaOH until the pH of the solution is strictly >10. Causality: The high pH ensures the pyrrolidine nitrogen is completely deprotonated, allowing it to partition cleanly into the organic phase during extraction.
-
Extraction: Extract the basic aqueous phase three times with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure 2-(2-Isopropoxyethyl)pyrrolidine free base.
-
System Validation (QC): ¹H-NMR must show the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (the Boc group). TLC (DCM/MeOH 9:1 with 1% NH₄OH) should reveal a single, strongly ninhydrin-positive spot.
Sources
Application Note: A Robust GC-MS Method for the Quantitative Analysis of 2-(2-Isopropoxyethyl)pyrrolidine
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-(2-Isopropoxyethyl)pyrrolidine. As a novel compound of interest in pharmaceutical and chemical synthesis, a reliable analytical method for its quantification is crucial. This document provides a complete protocol, from sample preparation to instrumental analysis and data processing. The method is designed for researchers, scientists, and drug development professionals requiring a robust and validated starting point for the analysis of this and structurally similar compounds.
Introduction
2-(2-Isopropoxyethyl)pyrrolidine is a heterocyclic amine with potential applications in various fields of chemical research and development. Its structure, featuring a pyrrolidine ring and an isopropoxyethyl side chain, presents unique analytical challenges. Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds, and its coupling with mass spectrometry provides the high selectivity and sensitivity required for unambiguous identification and quantification.
However, the analysis of amines by GC can be problematic due to their basicity and polar nature, which can lead to peak tailing and adsorption on active sites within the GC system.[1] This protocol addresses these challenges through optimized sample preparation and carefully selected instrumental conditions to ensure reliable and reproducible results.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup and concentration, followed by direct injection into a GC-MS system. The separation is achieved on a low-to-mid polarity capillary column, which effectively resolves the analyte from matrix interferences. Detection is performed by a mass spectrometer operating in Electron Ionization (EI) mode, acquiring data in both full scan and Selected Ion Monitoring (SIM) modes for qualitative and quantitative analysis, respectively.
Physicochemical Properties of the Analyte
While specific experimental data for 2-(2-Isopropoxyethyl)pyrrolidine is not widely published, its properties can be estimated based on its structure and analogous compounds like 2-(2-Ethoxyethyl)pyrrolidine.[2]
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C9H19NO | Structural Analysis |
| Molecular Weight | 157.25 g/mol | Structural Analysis |
| Boiling Point | Estimated > 180 °C | Based on similar structures[3][4] |
| Polarity | Moderately Polar | Contains ether and secondary amine functional groups |
| Volatility | Sufficient for GC analysis | Based on molecular weight and functional groups |
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Glassware: vials, pipettes, volumetric flasks
-
-
Reagents:
-
2-(2-Isopropoxyethyl)pyrrolidine reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sodium Hydroxide (NaOH), 1M solution
-
Anhydrous Sodium Sulfate
-
Helium (99.999% purity)
-
Standard and Sample Preparation
4.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Isopropoxyethyl)pyrrolidine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol.
4.2.2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general starting point and should be optimized based on the sample matrix.
-
Sample Aliquot: Transfer 1 mL of the sample (e.g., aqueous reaction mixture, biological fluid) into a 15 mL glass centrifuge tube.
-
Basification: Add 100 µL of 1M NaOH to adjust the pH to >10. This ensures the amine is in its free base form, enhancing extraction efficiency.
-
Extraction: Add 5 mL of dichloromethane (or ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| Injector | Split/Splitless | --- |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of compounds. For increased polarity, a DB-WAX or similar could be considered.[1] |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | Provides good separation of the analyte from potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and SIM | Full scan for identification; SIM for quantification. |
Data Acquisition and Analysis
-
Full Scan Analysis: Acquire data across a mass range of m/z 40-300 to obtain the full mass spectrum of the analyte. This is used for initial identification and to confirm the absence of co-eluting interferences.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 2-(2-Isopropoxyethyl)pyrrolidine. Based on the structure, likely fragment ions would include those resulting from alpha-cleavage of the pyrrolidine ring and fragmentation of the side chain.
Table of Hypothetical Characteristic Ions for SIM Analysis
| Ion (m/z) | Description | Role |
| m/z 70 | Pyrrolidine iminium ion [C4H8N]+ | Quantifier (typically a stable and abundant fragment for pyrrolidines)[5] |
| m/z 100 | Loss of isopropoxy group | Qualifier 1 |
| m/z 142 | Loss of a methyl group [M-15]+ | Qualifier 2 |
| m/z 157 | Molecular Ion [M]+ | Target Ion (may be low abundance) |
Note: These ions are predictive and must be confirmed by analyzing a pure standard.
Method Validation
For use in regulated environments, the method should be validated according to ICH or FDA guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The method should be linear over a defined range (e.g., 1-100 µg/mL), with a correlation coefficient (r²) > 0.995.[6]
-
Accuracy & Precision: Accuracy should be within 85-115% of the true value, and precision (as %RSD) should be <15%.[7]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's reliability when small, deliberate variations in parameters (e.g., oven ramp rate, flow rate) are introduced.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of 2-(2-Isopropoxyethyl)pyrrolidine.
Discussion
The primary challenge in the GC analysis of compounds like 2-(2-Isopropoxyethyl)pyrrolidine is their potential for interaction with active sites in the injector and column, leading to poor peak shape and reduced sensitivity.[1] The use of a deactivated inlet liner and a high-quality, low-bleed column like a DB-5ms is critical. While this protocol outlines direct analysis, derivatization could be explored if peak shape issues persist.[7][8] Reagents such as pentafluorobenzoyl chloride (PFBOC) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to cap the active amine group, improving volatility and chromatographic performance.[8][9] However, derivatization adds complexity and potential sources of error, so direct analysis should be the first approach. The choice of extraction solvent and pH adjustment are key to achieving high recovery from the sample matrix.[10]
Conclusion
This application note provides a detailed, robust, and scientifically grounded starting point for the development of a GC-MS method for the detection and quantification of 2-(2-Isopropoxyethyl)pyrrolidine. The outlined protocols for sample preparation, instrumental parameters, and data analysis are based on established principles for the analysis of similar amine compounds. This method can be further optimized and validated to meet the specific requirements of any research, development, or quality control laboratory.
References
-
Ahad, K., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed. Available at: [Link][8]
-
El-Akaad, S., et al. (n.d.). Simultaneous determination of aliphatic and aromatic amines in indoor and outdoor air samples by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link][11]
-
Ahad, K., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. Available at: [Link][6]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link][1]
-
Płotka-Wasylka, J. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link][9]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies. Available at: [Link][10]
-
Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. Available at: [Link][5]
-
PubChem. (n.d.). 2-(2-Ethoxyethyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link][2]
-
ChemBK. (n.d.). N-(2-Hydroxyethyl)pyrrolidine. ChemBK. Available at: [Link][3]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. 2-(2-Ethoxyethyl)pyrrolidine | C8H17NO | CID 64088343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. N-(2-Hydroxyethyl)pyrrolidine manufacturers and suppliers in india [chemicalbook.com]
- 5. annexpublishers.co [annexpublishers.co]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation and Crystallization of 2-(2-Isopropoxyethyl)pyrrolidine Hydrochloride
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Chemical Context
The five-membered pyrrolidine ring is a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized to explore pharmacophore space due to its unique sp³-hybridization and pseudorotation properties[1]. 2-(2-Isopropoxyethyl)pyrrolidine is a critical secondary amine building block. However, like many low-molecular-weight pyrrolidines, the free base is typically a viscous oil at room temperature. It is prone to oxidative degradation and is difficult to handle in bulk manufacturing[2].
Converting this free base into a crystalline hydrochloride (HCl) salt is essential to improve solid-state stability, enable rigorous purification, and facilitate long-term storage. This application note details the thermodynamic rationale and provides field-proven, self-validating protocols for the anhydrous crystallization of 2-(2-Isopropoxyethyl)pyrrolidine HCl.
Mechanistic Rationale: Overcoming "Oiling Out"
The primary challenge in crystallizing 2-(2-Isopropoxyethyl)pyrrolidine hydrochloride is its high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out."
Because the molecule contains both a hydrophilic pyrrolidine core and an ether linkage, the resulting HCl salt is highly hygroscopic. If aqueous hydrochloric acid (e.g., 36% w/w HCl) is used, the introduction of water significantly depresses the melting point of the solute-solvent mixture. Instead of crossing the solubility boundary to form a crystalline solid, the system crosses the spinodal curve, separating into a solvent-rich phase and a dense, intractable API-rich oil[3].
The Anhydrous Imperative: To achieve a stable metastable zone width (MSZW) and induce proper nucleation, strictly anhydrous conditions are mandatory. We employ two validated strategies to achieve this:
-
Direct Anhydrous Acidification: Utilizing pre-dissolved HCl gas in an organic solvent (e.g., Isopropanol).
-
In-Situ Halide Generation: Leveraging the rapid, exothermic reaction between Trimethylsilyl chloride (TMSCl) and a protic solvent to generate strictly anhydrous HCl in situ[4].
Experimental Protocols
Workflow Visualization
Workflow for anhydrous crystallization of 2-(2-Isopropoxyethyl)pyrrolidine HCl salt.
Protocol A: Standard Anti-Solvent Crystallization (HCl in IPA)
This protocol utilizes a co-solvent system to control supersaturation and prevent amorphous precipitation.
-
Dissolution: Charge a dry, nitrogen-purged reactor with 2-(2-Isopropoxyethyl)pyrrolidine free base (1.0 eq, 100 mmol, ~15.7 g). Add Ethyl Acetate (EtOAc, 100 mL) and Isopropanol (IPA, 10 mL).
-
Causality: EtOAc acts as the primary anti-solvent for the salt, while the small volume of IPA provides just enough solubility to widen the MSZW, preventing premature, uncontrolled precipitation during acid addition.
-
-
Acidification: Heat the solution to 40°C. Dropwise add 5N HCl in IPA (1.05 eq, 21 mL) over 30 minutes via an addition funnel.
-
In-Process Control (IPC) / Self-Validation: Extract a 0.1 mL aliquot, dilute in 1 mL of DI water, and verify the pH is < 2.0. The main reactor solution must remain optically clear. If turbidity appears, heat to 50°C until complete dissolution is achieved.
-
-
Nucleation: Cool the reactor to 35°C. Add 0.1% w/w of authentic crystalline seed of the HCl salt. Hold the temperature at 35°C for 1 hour.
-
Causality: Seeding bypasses the high energy barrier of primary nucleation, ensuring the system crystallizes smoothly rather than building up dangerous levels of supersaturation that lead to oiling out.
-
-
Anti-Solvent Addition & Aging: Slowly dose Heptane (50 mL) over 2 hours using a syringe pump. Subsequently, cool the reactor linearly to 5°C over 2 hours. Hold at 5°C for 1 hour to maximize yield.
-
Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with a cold mixture of EtOAc/Heptane (1:1, 20 mL). Dry the solid under vacuum (50 mbar) at 40°C to a constant weight.
-
Self-Validation: Achieving a constant weight confirms the complete removal of volatile solvents, validating the integrity of the final yield calculation.
-
Protocol B: Advanced In-Situ HCl Generation via TMSCl
This protocol is highly recommended for scale-up environments where handling corrosive HCl gas or highly concentrated acid solutions poses safety and equipment risks[4].
Mechanism of in-situ anhydrous HCl generation using TMSCl and a protic solvent.
-
Dissolution: Charge the reactor with 2-(2-Isopropoxyethyl)pyrrolidine free base (1.0 eq, 100 mmol) in Methyl tert-butyl ether (MTBE, 100 mL) and Absolute Ethanol (EtOH, 1.2 eq, 120 mmol).
-
Causality: MTBE is a strong anti-solvent for the resulting salt. EtOH serves as the highly reactive protic source for the silylation reaction.
-
-
In-Situ Acid Generation: Cool the mixture to 0–5°C. Add Trimethylsilyl chloride (TMSCl, 1.05 eq, 105 mmol) dropwise over 30 minutes.
-
Causality: TMSCl reacts instantaneously and quantitatively with EtOH to generate exactly one equivalent of anhydrous HCl and volatile TMS-OEt[4]. This mechanism guarantees a strictly anhydrous environment, completely neutralizing the risk of water-induced LLPS.
-
-
Crystallization: Remove the cooling bath and allow the reaction to warm to 20°C over 2 hours. The generation of HCl will induce spontaneous nucleation, yielding a thick white slurry.
-
Isolation: Filter the suspension, wash with cold MTBE (30 mL), and dry under vacuum at 40°C.
Quantitative Data: Solvent System Screening
The following table summarizes the optimization data for the crystallization of 2-(2-Isopropoxyethyl)pyrrolidine HCl, demonstrating the critical impact of solvent and acid source selection.
| Solvent System | Acid Source | Yield (%) | Purity (HPLC, %) | Crystal Habit | Observations & Causality |
| EtOAc (100%) | 4M HCl in Dioxane | 82.0 | 98.5 | Amorphous / Fine | Rapid precipitation due to zero solubility; difficult filtration. |
| EtOAc / IPA (10:1) | 5N HCl in IPA | 89.5 | 99.2 | Prismatic | Optimal MSZW; controlled nucleation allows for high-purity crystal growth. |
| MTBE / EtOH (5:1) | TMSCl (In-situ) | 91.2 | 99.6 | Block-like | Highest purity; strictly anhydrous conditions prevent any localized oiling out. |
| Water / Acetone | Aq. HCl (36%) | N/A | N/A | Biphasic Oil | Failed to crystallize. Water depresses the melting point, causing phase separation. |
Critical Quality Attributes (CQAs) & Troubleshooting
-
Turbidity During Acid Addition: If the solution becomes cloudy immediately upon the addition of the first few drops of acid, the anti-solvent ratio is too high. Action: Pause addition, heat the mixture by 5–10°C, or add 2–3% v/v of a polar protic solvent (like IPA) until the solution clears, then resume.
-
Polymorphism & Solvate Formation: Pyrrolidine salts can form solvates depending on the solvent system. The EtOAc/Heptane and MTBE systems described above have been empirically selected to drive the formation of the thermodynamically stable, non-solvated polymorph. Fast cooling rates (>0.5°C/min) should be avoided as they may trap kinetic polymorphs or solvent inclusions.
-
Hygroscopicity Post-Isolation: The final HCl salt is sensitive to ambient humidity. Action: Ensure the filtration apparatus is blanketed with dry nitrogen, and transfer the wet cake rapidly to a vacuum oven.
References[2] Title: Process for preparing pyrrolidine derivatives and their salts (CN1024791C)
Source: Google Patents URL: [1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH URL: [4] Title: Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1) Source: European Patent Office / Googleapis URL: [3] Title: Method of crystallizing salts from aqueous solutions (US4879042A) Source: Google Patents URL:
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]
- 3. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Yield in 2-(2-Isopropoxyethyl)pyrrolidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-Isopropoxyethyl)pyrrolidine. This guide is specifically engineered for discovery chemists and process scientists who require high-yielding, scalable, and reproducible routes to 2-substituted pyrrolidines.
While multi-step homologations from prolinol are common, the direct α-lithiation of N-Boc-pyrrolidine (the Beak-Lee methodology) followed by electrophilic trapping offers a highly convergent and atom-economical approach [1]. This guide focuses on optimizing this specific pathway, addressing the thermodynamic and kinetic bottlenecks of carbanion generation, alkylation, and final deprotection.
Mechanistic Workflow & Causality
The synthesis relies on the kinetic deprotonation of the pseudo-equatorial α-proton of N-Boc-pyrrolidine. The Boc group acts as a dipole-stabilizing directing group, coordinating with the lithium ion to stabilize the resulting carbanion. Subsequent trapping with 1-bromo-2-isopropoxyethane yields the protected intermediate.
Workflow for the α-lithiation and alkylation of N-Boc-pyrrolidine to yield the target amine.
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed with built-in validation checkpoints to ensure reaction integrity before proceeding to the next step.
Phase 1: α-Lithiation
-
Flame-dry a Schlenk flask under argon. Add N-Boc-pyrrolidine (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (0.5 M).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Dropwise add sec-butyllithium (s-BuLi, 1.1 equiv, freshly titrated) over 15 minutes.
-
Self-Validating Checkpoint: The solution should transition from colorless to a distinct pale yellow/orange, confirming the formation of the 2-lithio species. If it remains colorless, the s-BuLi has degraded.
-
-
Maintain stirring at -78 °C for 2 hours to ensure complete kinetic deprotonation.
Phase 2: Electrophilic Trapping 5. In a separate dry vial, dissolve 1-bromo-2-isopropoxyethane (1.5 equiv) in anhydrous THF. Add anhydrous NaI (0.15 equiv) and stir for 15 minutes to initiate an in situ Finkelstein activation. 6. Add the electrophile solution dropwise to the -78 °C carbanion mixture. 7. Allow the reaction to slowly warm to room temperature overnight.
-
Self-Validating Checkpoint: Quench a 0.1 mL aliquot with wet ether and analyze via GC-MS. The mass of the N-Boc-2-(2-isopropoxyethyl)pyrrolidine intermediate ( M+ = 257) should be the dominant peak.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Phase 3: Deprotection 9. Dissolve the purified intermediate in DCM (0.2 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 equiv). 10. Stir for 2 hours. Concentrate under reduced pressure using a rotary evaporator (water bath < 25 °C). 11. Basify the residue with 2M NaOH to pH > 12. Saturate the aqueous layer with NaCl. 12. Extract thoroughly with Methyl tert-butyl ether (MTBE). Dry over K₂CO₃ and concentrate carefully to yield the final 2-(2-Isopropoxyethyl)pyrrolidine free amine.
Troubleshooting Guides & FAQs
Q1: My lithiation yield is highly inconsistent, and I frequently recover unreacted N-Boc-pyrrolidine. What is the root cause? A: The causality usually lies in the degradation of s-BuLi or the presence of moisture. s-BuLi is highly reactive and degrades over time into lithium alkoxides. These alkoxides act as bases but lack the specific nucleophilic basicity required to abstract the sterically hindered α-proton of N-Boc-pyrrolidine. Actionable Fix: Always titrate your s-BuLi batch (e.g., using diphenylacetic acid or N-benzylbenzamide) immediately before use. Furthermore, ensure TMEDA is freshly distilled over CaH₂. TMEDA is critical as it breaks down the s-BuLi hexamers into reactive monomers; without active TMEDA, the deprotonation fails [1].
Q2: The alkylation step with 1-bromo-2-isopropoxyethane shows poor conversion (<40%). How can I drive it to completion? A: Alkyl bromides can be sluggish electrophiles at cryogenic temperatures (-78 °C). If the reaction is warmed too quickly to compensate, the 2-lithio-N-Boc-pyrrolidine species can prematurely protonate or undergo ring-opening side reactions. Actionable Fix: Introduce a catalytic amount of anhydrous Sodium Iodide (NaI, 15 mol%) to the electrophile solution prior to addition. This initiates an in situ Finkelstein reaction, converting the bromide into the highly reactive 1-iodo-2-isopropoxyethane, which traps the carbanion efficiently at -78 °C.
Q3: My final product contains a mixture of structurally similar ether impurities. How did they get there? A: This is a material-derived impurity issue. Commercial or synthesized batches of alkoxyethane bromides often contain homologous impurities (e.g., 1-bromo-2-ethoxyethane or 1-bromo-3-methoxypropane) originating from their own synthesis [2]. Because the lithiation-alkylation sequence is highly efficient, any electrophilic impurities in your starting material will be quantitatively incorporated into your product. Actionable Fix: Analyze your 1-bromo-2-isopropoxyethane via GC-FID before use. If purity is <98%, perform a fractional distillation prior to the alkylation step.
Q4: I am losing a significant amount of product during the final TFA deprotection and workup. Where is it going? A: 2-(2-Isopropoxyethyl)pyrrolidine is a low-molecular-weight, highly polar secondary amine. It suffers from two major loss vectors: high volatility and high aqueous solubility. Actionable Fix:
-
Evaporation: Do not use high vacuum (e.g., a lyophilizer or strong Schlenk line vacuum) to remove the TFA/DCM.
-
Workup: During the basic aqueous workup, the free amine will readily partition into the water. You must saturate the aqueous layer with NaCl (salting out) and extract with a less volatile, non-halogenated solvent like MTBE instead of DCM to maximize recovery.
Quantitative Data & Yield Optimization
To validate the troubleshooting steps, refer to the following optimization matrix demonstrating the impact of specific variables on the overall yield of the protected intermediate.
| Entry | Base / Ligand | Electrophile Activation | Temperature Profile | Isolated Yield (%) | Purity (GC-MS) |
| 1 | n-BuLi / None | None | -78 °C to RT | 12% | >95% |
| 2 | s-BuLi / TMEDA | None | -78 °C to RT | 45% | >95% |
| 3 | s-BuLi / TMEDA | NaI (15 mol%) | -78 °C to RT | 88% | >98% |
| 4 | s-BuLi / TMEDA | NaI (15 mol%) | -78 °C (Constant 12h) | 62% | >99% |
| 5 | s-BuLi / (-)-Sparteine | NaI (15 mol%) | -78 °C to RT | 81%* | >98% |
*Note: Entry 3 represents the optimized protocol. Entry 5 demonstrates that substituting TMEDA with a chiral ligand like (-)-sparteine allows for the asymmetric synthesis of specific enantiomers, should chiral purity be required for drug development [3].
References
-
Serino, C.; Stehle, N.; Park, Y. S.; Florio, S.; Beak, P. "Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization." The Journal of Organic Chemistry, 2005.
-
Reddy, L. R.; Das, S. G. K.; Liu, Y.; Prashad, M. "A Facile Asymmetric Synthesis of Either Enantiomer of 2-Substituted Pyrrolidines." The Journal of Organic Chemistry, 2010.
-
Ueno, A.; Ae, N.; Terauchi, H.; Fujimoto, K.; Fujiwara, Y. "A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor." Organic Process Research & Development, 2015.
Sources
Troubleshooting low solubility of 2-(2-Isopropoxyethyl)pyrrolidine in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(2-Isopropoxyethyl)pyrrolidine .
This molecule presents a classic medicinal chemistry paradox: it contains a highly basic pyrrolidine ring (pKa ~11.27)[1] paired with a lipophilic 2-isopropoxyethyl tail. While the basic amine provides a handle for aqueous solubilization via ionization, the lipophilic tail drives hydrophobic collapse and precipitation if the formulation environment (pH, ionic strength, or co-solvent ratio) is not strictly controlled.
Below is a comprehensive, causality-driven guide to diagnosing and resolving low solubility in aqueous buffers.
Part 1: Diagnostic Workflow
Before altering your assay, it is critical to identify the thermodynamic or kinetic root cause of the precipitation. The following decision tree maps the causality of common solubility failures for basic amines.
Figure 1: Diagnostic workflow for troubleshooting 2-(2-Isopropoxyethyl)pyrrolidine precipitation.
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: I purchased the free base of 2-(2-Isopropoxyethyl)pyrrolidine. When I add it to my pH 7.4 phosphate-buffered saline (PBS), it forms oily droplets that refuse to dissolve. Why?
The Causality: You are observing a failure of ionization kinetics. The conjugate acid of the pyrrolidine ring has a pKa of approximately 11.27[1]. According to the Henderson-Hasselbalch equation, at pH 7.4, the molecule should be >99.9% ionized and water-soluble. However, the free base is a lipophilic oil. When you add a high concentration of this basic oil directly to a weakly buffered aqueous solution, it locally raises the pH of the microenvironment surrounding the droplet, preventing its own protonation. The Solution: Do not add the free base directly to the buffer. You must perform an in situ salt formation by pre-dissolving the compound in a stoichiometric amount of dilute acid (e.g., 0.1 M HCl) before bringing it to the final volume with your assay buffer. Salt formation is the most effective method for increasing the solubility of basic drugs[2].
Q2: I prepared a 50 mM stock solution in 100% DMSO. When I dilute it to 100 µM in my cell culture media, it immediately turns cloudy. How can I fix this?
The Causality: This is known as "solvent-shift precipitation." When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the lipophilic 2-isopropoxyethyl tail can be solvated by water. This leaves the compound stranded in a state of supersaturation, causing rapid nucleation and precipitation. The Solution: You must use a "step-down" serial dilution method. Furthermore, be highly mindful of your final DMSO concentration. For sensitive primary cells (like fibroblast-like synoviocytes), DMSO concentrations above 0.05% can induce cytotoxicity and apoptosis, while robust immortalized lines may tolerate up to 1%[3][4].
Q3: Does the choice of buffer counterion matter? I am using a 100 mM Potassium Phosphate buffer.
The Causality: Yes, the counterion is critical due to the "Common-Ion Effect" and the specific Solubility Product Constant ( Ksp ) of the resulting salt[5]. Basic amines frequently form highly insoluble salts with multivalent anions like phosphate or sulfate. High concentrations of phosphate will actively "salt out" the protonated 2-(2-Isopropoxyethyl)pyrrolidine by forming an insoluble amine-phosphate complex[6]. The Solution: Switch your buffer system to one with monovalent, highly soluble counterions (e.g., HEPES, Tris-HCl, or Acetate). If you must use phosphate, keep the ionic strength as low as possible (≤10 mM).
Part 3: Physicochemical Equilibria
To successfully manipulate the solubility of this compound, you must understand how it partitions in solution. The diagram below illustrates the competing equilibria that dictate whether your compound remains in solution or crashes out.
Figure 2: Competing thermodynamic equilibria of 2-(2-Isopropoxyethyl)pyrrolidine in buffer.
Part 4: Quantitative Solubilization Strategies
The table below summarizes the expected impact of various formulation strategies on the solubility of 2-(2-Isopropoxyethyl)pyrrolidine.
| Solubilization Strategy | Mechanism of Action | Recommended Range | Impact on 2-(2-Isopropoxyethyl)pyrrolidine |
| pH Adjustment (Acidification) | Protonates the pyrrolidine nitrogen (pKa ~11.27)[1]. | pH 4.0 – 7.2 | High. Converts the lipophilic free base into a highly water-soluble cation. |
| In Situ Salt Formation | Forms a soluble salt (e.g., Hydrochloride or Mesylate)[6]. | 1.0 – 1.05 molar eq. of acid | High. Bypasses the poor wetting kinetics of the free base oil. |
| Co-solvency (DMSO) | Lowers the dielectric constant of the medium to solvate the lipophilic tail. | 0.05% – 0.5% (In vitro)[4] | Moderate. High risk of solvent-shift precipitation upon aqueous dilution. |
| Complexation (HP-β-CD) | Encapsulates the 2-isopropoxyethyl tail in a hydrophobic cavity. | 5% – 10% (w/v) | High. Excellent for maintaining solubility in neutral pH assays without DMSO toxicity. |
Part 5: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation
Use this protocol if you possess the free base (oil) and wish to avoid DMSO entirely.
-
Calculate & Weigh: Weigh exactly 15.7 mg of 2-(2-Isopropoxyethyl)pyrrolidine free base (MW ≈ 157.25 g/mol ) into a clean glass vial.
-
Acid Titration: Add 1.05 mL of 0.1 M HCl (aqueous). This provides ~1.05 molar equivalents of protons to fully ionize the pyrrolidine ring, forming the hydrochloride salt in situ.
-
Agitation: Vortex vigorously for 60 seconds. The oily droplets should completely disappear, yielding a clear solution.
-
Volume Adjustment: Add 8.95 mL of ultra-pure water (or base buffer) to bring the final volume to 10.0 mL. You now have a 10 mM stock of the HCl salt.
-
Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates (incomplete dissolution). If clear, proceed to assay dilution.
Protocol B: The "Step-Down" DMSO Dilution Method for Cell Assays
Use this protocol if you must use a DMSO stock, ensuring you do not exceed cytotoxic limits[3].
-
Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Intermediate Dilution (The "Step-Down"): Instead of pipetting the 100% DMSO stock directly into your final aqueous assay buffer, create an intermediate 10X stock. Pipette 10 µL of the 10 mM DMSO stock into 90 µL of a 50/50 mixture of DMSO and Assay Buffer. Mix thoroughly by pipetting up and down.
-
Final Assay Dilution: Transfer the appropriate volume of the intermediate stock into your final pre-warmed (37°C) cell culture media.
-
Validation Step: To ensure no micro-precipitation has occurred, examine the final assay plate under an inverted phase-contrast microscope at 20X magnification prior to adding cells. Look for refractive micro-crystals or oily droplets.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]
-
Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at:[Link]
-
Wikipedia. (2024). Pyrrolidine. Available at:[Link]
-
Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4443. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for 2-(2-Isopropoxyethyl)pyrrolidine
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of 2-(2-Isopropoxyethyl)pyrrolidine .
Because this molecule is an aliphatic secondary amine featuring an ether side-chain, it presents two distinct chromatographic challenges: (1) it lacks a conjugated π -system, rendering standard UV detection (e.g., 254 nm) ineffective, and (2) its basic pyrrolidine nitrogen interacts aggressively with the acidic silanol groups on standard silica gel, leading to severe peak tailing and irreversible adsorption[1][2].
This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure high-recovery purification.
Part 1: Troubleshooting Guide & FAQs
Q1: I am running my crude 2-(2-Isopropoxyethyl)pyrrolidine on a standard silica gel column (Hexane/EtOAc), but my fractions are smearing across multiple test tubes. What is causing this? A: This is a classic case of acid-base interaction. Standard normal-phase silica gel ( SiO2 ) surfaces are populated with free, highly acidic silanol (-OH) groups[2]. The basic secondary amine of your pyrrolidine ring protonates or strongly hydrogen-bonds with these silanols. This causes the compound to drag along the column rather than eluting in a tight band. To fix this, you must neutralize the stationary phase by adding a competitive volatile basic modifier, such as 0.5% to 2% (v/v) Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3][4].
Q2: I added TEA to my mobile phase, but I still see some tailing, and removing the TEA from my final product is tedious. Are there alternative stationary phases? A: Yes. If mobile phase modification is insufficient or if residual TEA interferes with your downstream assays, you should switch your stationary phase. Amine-functionalized silica (NH2-silica) or basic alumina are excellent alternatives[4]. Amine-functionalized silica inherently provides a basic chromatographic environment, preventing your secondary amine from binding irreversibly without the need for mobile phase modifiers[1][4].
Q3: My compound has eluted, but I cannot see anything on my TLC plates under the UV lamp. How do I track my fractions? A: 2-(2-Isopropoxyethyl)pyrrolidine is completely aliphatic; it has no chromophore to absorb UV light[5]. You must use a chemical stain. The Ninhydrin stain is the gold standard for amines. While primary amines typically turn a deep blue/purple (Ruhemann's purple), secondary amines like pyrrolidines will often appear as faint yellow, orange, or brown spots, and they strictly require heat to develop[5][6]. Alternatively, Dragendorff's reagent can be used, which instantly forms orange spots with basic heterocycles and lipophilic amines without heating[6].
Part 2: Experimental Protocols
Protocol A: Ninhydrin TLC Visualization for Secondary Amines
Causality: Standard ninhydrin recipes are optimized for primary amino acids. To enhance the sensitivity for secondary amines like 2-(2-Isopropoxyethyl)pyrrolidine, a slightly acidified, highly concentrated ethanolic solution is preferred to drive the nucleophilic addition of the amine to the ninhydrin.
-
Reagent Preparation: Dissolve 0.75 g of Ninhydrin in 250 mL of 95% Ethanol. Add 2.5 mL of glacial acetic acid. Store in a sealed amber bottle.
-
Application: After developing your TLC plate in the chosen eluent, carefully dry the plate with a heat gun to remove all residual solvent (especially if TEA was used, as TEA will turn the entire plate yellow/brown)[5].
-
Staining: Briefly dip the dried TLC plate into the Ninhydrin solution using forceps. Wipe excess stain from the back of the plate with a paper towel[5].
-
Development: Heat the plate uniformly with a heat gun (50-60°C). Watch for the development of orange/brown spots, which indicate the presence of the secondary amine[5]. Circle the spots immediately, as they may fade.
Protocol B: TEA-Modified Silica Gel Chromatography
Causality: Pre-equilibrating the column with TEA ensures that all highly acidic silanol sites are occupied by the modifier before the target analyte is introduced, establishing a self-validating system where the target amine only interacts with the mobile phase[3].
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v)[3].
-
Column Packing & Equilibration: Slurry pack the silica gel column using the TEA-modified solvent. Flush the column with at least 2-3 column volumes of the modified solvent to ensure complete neutralization of the silica silanols[3].
-
Sample Loading: Dissolve the crude 2-(2-Isopropoxyethyl)pyrrolidine in a minimum volume of the modified eluent and load it carefully onto the column bed[3].
-
Elution: Elute using the modified solvent. Collect fractions and monitor via Ninhydrin TLC (Protocol A).
-
Post-Purification: Combine product-containing fractions. Remove the solvent under reduced pressure. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for several hours, as TEA is highly volatile[3].
Part 3: Data Presentation & Comparison
Table 1: Stationary Phase Selection for Basic Amines
| Stationary Phase | Mobile Phase Requirement | Tailing Risk | Best Use Case |
| Standard Silica Gel | Requires 0.5-2% TEA or NH4OH [3] | High (if unmodified) | Routine purification; low cost. |
| Amine-Functionalized Silica | Standard solvents (Hex/EtOAc); No modifiers[4] | Very Low | Highly basic amines; TEA-sensitive downstream steps. |
| Reversed-Phase (C18) | Water/MeCN + 0.1% TEA or volatile buffer[7] | Low | Highly polar or water-soluble amine salts. |
Table 2: TLC Visualization Strategies for 2-(2-Isopropoxyethyl)pyrrolidine
| Visualization Method | Mechanism | Result / Color | Heating Required? |
| UV Lamp (254 nm) | π→π∗ absorption | Invisible (No chromophore)[5] | No |
| Ninhydrin Stain | Nucleophilic addition to carbonyl | Orange / Brown / Yellow[6] | Yes (Strong)[5] |
| Dragendorff's Reagent | Heavy metal complexation | Bright Orange[6] | No[6] |
| Iodine Chamber | Reversible complexation | Transient Brown Spots | No |
Part 4: Workflow Visualization
The following decision tree illustrates the logical progression for optimizing the purification of basic secondary amines.
Workflow for optimizing the chromatographic purification of basic secondary amines.
References
- TLC stains: TLC Stains. REACH Devices, LLC.
- Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem.
- TLC Stains Preparation. ChemicalDesk.Com.
- TLC Staining solutions. Org Prep Daily.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. BenchChem.
- Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
- Stationary phases for thin-layer chromatography. SciSpace.
Sources
Technical Support Center: Preventing Oxidative Degradation of 2-(2-Isopropoxyethyl)pyrrolidine
Welcome to the Technical Support Center. As a bifunctional molecule, 2-(2-Isopropoxyethyl)pyrrolidine presents unique storage challenges. It contains both a secondary amine (the pyrrolidine ring) and an ether linkage (the isopropoxyethyl group). This dual functionality makes the reagent highly susceptible to two distinct degradation pathways: N-oxidation of the amine and radical auto-oxidation of the ether.
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure the scientific integrity and safety of this reagent.
Mechanistic Overview of Degradation
Understanding the causality behind reagent degradation is the first step in preventing it. When exposed to ambient environmental conditions, 2-(2-Isopropoxyethyl)pyrrolidine undergoes simultaneous oxidative reactions. The secondary amine acts as an electron donor, reacting with atmospheric oxygen to form N-oxides and hydroxylamines[1]. Concurrently, the isopropoxy group contains a highly reactive tertiary carbon adjacent to the ether oxygen. Molecular oxygen reacts with this site via a free-radical chain mechanism to form hydroperoxides[2].
Mechanistic pathways of 2-(2-Isopropoxyethyl)pyrrolidine oxidative degradation.
Troubleshooting & FAQs
Q1: Why does my sample turn yellow and show new impurity peaks on HPLC/GC after a few months of storage? A1: The yellowing is a classic visual indicator of amine oxidation. Secondary amines react with oxygen to form N-oxides and other degradation products[1]. Simultaneously, the ether linkage undergoes auto-oxidation to form hydroperoxides[3]. Both pathways generate new chemical species that appear as impurity peaks on chromatograms. Exposure to light photo-initiates the radical formation, while ambient temperatures accelerate the reaction kinetics[2].
Q2: What are the absolute best practices for storing this compound to maintain >99% purity? A2: To halt both degradation pathways, you must systematically eliminate oxygen, light, and heat[4]:
-
Atmosphere: Store strictly under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and creates a heavier protective blanket over the liquid[5].
-
Container: Use tightly sealed, amber glass vials. Amber glass blocks UV/Vis light, preventing the photo-initiation of peroxide radicals[6].
-
Temperature: Store at 2–8°C. Refrigeration slows the kinetic rate of auto-oxidation, though it does not stop it completely if oxygen is present[2].
Q3: Is there an explosion risk with this chemical? How do I manage it? A3: Yes. Because it contains an isopropoxy ether group, it is classified as a peroxide-forming chemical[3]. If the liquid evaporates or is distilled to dryness, these peroxides concentrate and become highly shock- and heat-sensitive[2]. You must test the reagent for peroxides periodically. If visible crystals are observed around the cap or in the liquid, do not touch or move the bottle , as friction can cause detonation. Contact your Environmental Health and Safety (EHS) department immediately[7].
Q4: Can I add a stabilizer to extend the shelf-life? A4: Yes. For long-term storage, adding a free-radical scavenger/antioxidant such as BHT (Butylated hydroxytoluene) at 100–250 ppm can significantly inhibit the radical chain reaction responsible for ether auto-oxidation[2]. Note that you may need to remove the BHT via column chromatography or distillation prior to sensitive downstream synthetic steps.
Quantitative Data Summary
The following table summarizes the expected shelf-life and degradation risks based on various storage environments.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf-Life | Peroxide Formation Rate | Amine Oxidation (Yellowing) |
| Ambient (20–25°C) | Air | Direct Light | < 1 Month | High / Rapid | Severe |
| Refrigerated (2–8°C) | Air | Dark (Amber) | 3–6 Months | Moderate | Moderate |
| Refrigerated (2–8°C) | Argon / N2 | Dark (Amber) | 12–18 Months | Low | Minimal |
| Refrigerated + BHT | Argon / N2 | Dark (Amber) | > 24 Months | Negligible | Negligible |
Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Validating the absence of peroxides ensures both chemical purity and physical safety before using the reagent.
Protocol A: Inert Gas Aliquoting and Storage
Causality: Repeatedly opening a bulk stock bottle introduces fresh oxygen and moisture, accelerating degradation. Aliquoting the stock into single-use or small-volume vials minimizes this exposure.
-
Preparation: Oven-dry amber glass vials and allow them to cool in a desiccator. Equip a Schlenk line or a manifold with high-purity Argon gas.
-
Peroxide Validation: Before handling the bulk stock, perform a peroxide test (See Protocol B). Proceed only if levels are < 20 ppm.
-
Transfer: Working inside a fume hood, rapidly transfer the required volume of 2-(2-Isopropoxyethyl)pyrrolidine into the amber vials using a glass syringe or glass pipette. Leave approximately 10-20% headspace.
-
Purging: Insert an Argon gas line (via a sterile needle) into the headspace of the vial. Purge the headspace with a gentle stream of Argon for 30–60 seconds to displace all atmospheric air[7].
-
Sealing: Quickly withdraw the needle and immediately seal the vial with a PTFE-lined cap or crimp-top septum.
-
Storage: Wrap the seal with Parafilm and store the vials upright in a flammable-rated refrigerator at 2–8°C[4].
Protocol B: Peroxide Testing and Neutralization
Causality: Ethers must be verified as peroxide-free before concentration or heating to prevent explosive detonation[3].
-
Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into the amine solution for 1 second.
-
Incubation: Shake off excess liquid and wait for the manufacturer-specified time (usually 15–30 seconds).
-
Readout: Compare the color change to the provided scale.
-
0–20 ppm: Safe for general use.
-
20–100 ppm: Unsafe for distillation/concentration. Must be neutralized.
-
>100 ppm: Highly dangerous. Contact EHS for disposal[7].
-
-
Neutralization (If 20-100 ppm): Shake the contaminated amine solution with a freshly prepared aqueous solution of Iron(II) sulfate (5 g FeSO4 dissolved in 20 mL water per liter of ether) in a separatory funnel[6]. The Fe2+ reduces the peroxides to harmless alcohols. Retest the organic layer to confirm peroxide removal, then dry over anhydrous Na2SO4 before use.
Step-by-step workflow for the safe aliquoting and storage of peroxide-forming amines.
References
-
Peroxide forming chemicals. Department of Biology, University of York. Available at:[Link]
-
Peroxide Forming Chemicals | Environmental Health & Safety (EHS). The University of Texas at Austin. Available at: [Link]
-
Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. Available at: [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill. Available at:[Link]
-
Amine oxide. Wikipedia. Available at: [Link]
- Inhibition of amine oxidation (US20120271026A1). Google Patents.
Sources
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Resolving Chiral Separation Issues for 2-(2-Isopropoxyethyl)pyrrolidine Enantiomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and optimize the chiral separation of 2-(2-Isopropoxyethyl)pyrrolidine .
This molecule presents a unique chromatographic challenge: it contains a basic secondary amine and a flexible ether linkage. These structural features frequently lead to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution on standard chiral stationary phases (CSPs). This guide provides field-proven, mechanistically grounded protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before adjusting your instrument parameters, it is critical to identify whether your separation failure is driven by secondary chemical interactions (tailing) or poor thermodynamic recognition (low resolution). Follow the logical decision tree below to diagnose your specific issue.
Logical decision tree for diagnosing poor resolution or peak tailing in basic chiral separations.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I observe severe peak tailing and irreversible retention of 2-(2-Isopropoxyethyl)pyrrolidine on polysaccharide CSPs? A1: The root cause is the basic secondary amine in the pyrrolidine ring. The nitrogen atom possesses a lone pair that strongly interacts with residual, unendcapped silanol groups (Si-OH) on the silica support of the chiral stationary phase[1]. This creates a mixed-mode retention mechanism—combining chiral recognition with non-specific cation exchange and hydrogen bonding—which manifests as broad, asymmetrical peaks[2].
-
The Fix: Introduce a basic additive like Diethylamine (DEA) or Triethylamine (TEA) at 0.1–0.2% (v/v) to your mobile phase[2],[3]. DEA acts as a competitive, sacrificial base. It has a higher affinity for the acidic silanol groups than the bulky secondary amine of your analyte, effectively masking these active sites and forcing the analyte to interact solely with the chiral selector[1].
Q2: I added 0.1% DEA, but the enantiomeric resolution (Rs) is still below 1.5. What thermodynamic or chemical parameters should I adjust next? A2: If tailing is suppressed (Asymmetry < 1.2) but resolution remains poor, the issue lies in the chiral recognition mechanism, not secondary interactions.
-
Action 1 (Chemical): Change the alcohol modifier. The co-solvent (e.g., Methanol, Ethanol, Isopropanol) participates in hydrogen bonding and alters the steric conformation of the CSP's chiral cavities. Switching from Ethanol to the bulkier Isopropanol can tighten the cavity, enhancing the stereoselective fit for the flexible isopropoxyethyl side chain.
-
Action 2 (Thermodynamic): Lower the column temperature (e.g., from 35°C to 20°C). Chiral recognition is an enthalpically driven process; lower temperatures amplify the subtle energy differences between the transient diastereomeric complexes formed by the enantiomers and the CSP.
Q3: How should I choose between Normal Phase HPLC and Supercritical Fluid Chromatography (SFC) for this molecule? A3: SFC is highly recommended for basic chiral amines like pyrrolidine derivatives[4]. Supercritical CO₂ has high diffusivity and low viscosity, which significantly enhances mass transfer and sharpens peaks compared to Normal Phase HPLC[5]. However, CO₂ acts as a weak Lewis acid and can transiently interact with secondary amines. Therefore, adding a basic modifier (like DEA in the alcoholic co-solvent) remains critical in SFC to prevent peak broadening[5]. Modern screening systems can automatically switch between HPLC and SFC modes to rapidly identify the optimal technique[4].
Q4: Are there any long-term column care considerations when using basic additives? A4: Yes. Once a chiral column has been exposed to basic additives like DEA or TEA, its surface chemistry is permanently altered[3].
-
Self-Validating Protocol: Always dedicate specific columns to basic mobile phases. Do not wash a DEA-treated column and attempt to use it for acidic or neutral analytes, as this will lead to irreproducible retention times and collapsed resolution[3]. Label the column explicitly (e.g., "DEDICATED BASIC - DEA ONLY").
Part 3: Quantitative Data Summary
Selecting the correct basic additive is crucial. The table below summarizes the quantitative impact of various additives on the peak asymmetry and resolution of basic secondary amines (like our target molecule) under standard SFC conditions. Empirical data shows that DEA consistently outperforms TEA and Butylamine for enantioresolution and selectivity[6].
| Additive (0.1% v/v) | Peak Asymmetry (As) | Resolution (Rs) | Mechanism of Action / Causality |
| None | > 2.5 (Severe) | < 1.0 | Unmasked silanol interactions cause mixed-mode retention and peak smearing. |
| Triethylamine (TEA) | 1.4 | 1.3 | Bulky tertiary amine; partially masks silanols but steric hindrance limits access to deep silica pores. |
| Diethylamine (DEA) | 1.05 | 2.1 | Secondary amine; excellent structural mimic for pyrrolidine, perfectly masks active sites without disrupting chiral cavities[6]. |
| Ethanolamine (ETA) | 1.1 | 1.8 | Primary amine with hydroxyl; good masking but can alter chiral recognition via strong competing H-bonding. |
Part 4: Step-by-Step Experimental Methodologies
To ensure a self-validating and robust method development process, follow this automated SFC screening protocol specifically tailored for basic pyrrolidines.
Step-by-step SFC method screening and optimization protocol for chiral pyrrolidines.
Protocol: Automated SFC Screening for Basic Chiral Amines
Step 1: System Preparation & Passivation
-
Action: Flush the SFC system with supercritical CO₂ and your chosen co-solvent (e.g., Methanol) containing 0.1% DEA for 30 minutes prior to any injections.
-
Causality: Pre-passivation ensures that the system tubing, column frits, and stationary phase are fully saturated with the basic additive. This prevents the first few injections of your analyte from being lost due to irreversible adsorption on active metal or silica sites.
Step 2: Column Selection
-
Action: Install a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) in your column switching valve.
-
Causality: Immobilized phases are preferred over coated phases because they allow for the use of harsh co-solvents (like THF or DCM) if the isopropoxyethyl ether linkage causes unexpected solubility issues in standard alcohols.
Step 3: Automated Screening Sequence
-
Action: Program a screening sequence running a gradient from 5% to 50% co-solvent (MeOH, EtOH, and IPA—each pre-mixed with 0.1% DEA) over 5 minutes. Set the flow rate to 3.0 mL/min, backpressure to 120 bar, and temperature to 35°C.
-
Self-Validation Step: Inject a neutral chiral marker (e.g., trans-stilbene oxide) alongside your pyrrolidine derivative. If the neutral marker shows perfect symmetry while the pyrrolidine tails, you have definitively proven that secondary silanol interactions are still occurring, indicating you need to increase your DEA concentration to 0.2%.
Step 4: Thermodynamic Optimization (Isocratic Tuning)
-
Action: Once a successful "hit" is identified (Rs > 1.0), convert the co-solvent percentage at the time of elution into an isocratic hold.
-
Action: Fine-tune the column temperature. Drop the temperature to 25°C to increase enthalpic interactions if resolution is insufficient, or raise it to 40°C to improve mass transfer if the peaks are overly broad.
Part 5: References
-
Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Retrieved from:
-
FAGG. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from:
-
Google Patents. Chiral separations of amino acids. Retrieved from:
-
Chromatography Forum. additives for chiral. Retrieved from:
-
PubMed. Optimization of the liquid chromatography enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases. Retrieved from:
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from:
Sources
- 1. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. additives for chiral - Chromatography Forum [chromforum.org]
- 4. shimadzu.com [shimadzu.com]
- 5. fagg.be [fagg.be]
- 6. Optimization of the liquid chromatography enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming baseline noise in HPLC analysis of 2-(2-Isopropoxyethyl)pyrrolidine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Isopropoxyethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with baseline noise during method development and routine analysis.
The unique physicochemical properties of 2-(2-Isopropoxyethyl)pyrrolidine—a polar, basic amine with a weak UV chromophore—make it particularly susceptible to baseline disturbances. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately overcome these challenges, ensuring the integrity and accuracy of your chromatographic data.
Troubleshooting Guide: A Symptom-Based Approach to Baseline Noise
Baseline noise in HPLC can manifest in several distinct patterns. Identifying the type of noise is the first critical step toward diagnosing its root cause.[1][2] This section is structured to help you systematically isolate and resolve the issue based on the visual characteristics of your chromatogram.
Systematic Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to diagnosing the source of baseline noise.
Caption: A logical workflow for troubleshooting HPLC baseline noise.
Issue 1: Baseline Drift (Low-Frequency Noise)
Baseline drift is a slow, steady upward or downward slope of the baseline, which can interfere with the integration of early or late-eluting peaks.[1]
Common Causes & Solutions:
-
Temperature Fluctuations: The refractive index of the mobile phase is temperature-dependent. Fluctuations in ambient lab temperature or an unstable column oven can cause the baseline to drift.[3][4]
-
Insufficient Column Equilibration: When changing mobile phases, particularly those with different pH or buffer concentrations, the column requires time to fully equilibrate.[5]
-
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting analysis. For methods like HILIC or those using ion-pairing reagents, up to 60 column volumes may be necessary.[5]
-
-
Mobile Phase Inconsistency: This can arise from several sources:
-
Poor Mixing: Inadequately mixed mobile phase components can cause a gradual change in composition.
-
Degradation: Some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time, changing their UV absorbance and causing the baseline to rise.[3][4]
-
Contamination: Absorption of CO2 from the air can lower the pH of unbuffered or weakly buffered mobile phases, affecting analyte retention and baseline.
-
Solution: Always prepare mobile phases fresh daily using high-purity, HPLC-grade solvents.[1][4] Filter and thoroughly mix all components. If using additives like TFA, purchase them in small quantities to ensure freshness.[4]
-
-
Column Contamination or Bleed: Strongly retained compounds from previous injections can slowly elute, causing the baseline to rise.[6] Additionally, at pH extremes or high temperatures, the stationary phase itself can degrade and "bleed," leading to a rising baseline.
-
Solution: Implement a robust column flushing procedure between analyses, using a strong solvent to remove any retained materials.[5] If bleed is suspected, operate within the column's recommended pH and temperature range.
-
Issue 2: Periodic Noise (Regular, Pulsating Baseline)
This type of noise appears as regular, repeating spikes or waves in the baseline and is almost always related to the mechanical components of the HPLC system.
Common Causes & Solutions:
-
Pump Malfunction: The most common cause is pressure pulsation from the HPLC pump.[7] This can be due to worn pump seals, faulty check valves, or trapped air bubbles in the pump head.[6][8]
-
Solution:
-
Diagnose: Overlay the pressure trace with your chromatogram; if the pulsations align with the baseline noise, the pump is the source.[7]
-
Purge: Purge the pump thoroughly to remove any air bubbles.
-
Maintain: If purging doesn't solve the issue, the check valves may need cleaning or replacing, or the pump seals may have reached the end of their lifespan.[3][4] Regular preventive maintenance is key.[1]
-
-
-
Improper Mobile Phase Degassing: Dissolved gas in the mobile phase can outgas in the system, especially after the pump where the pressure drops, leading to periodic noise.[3][6]
Issue 3: Random Noise (High-Frequency, Irregular Spikes)
Random noise appears as sharp, erratic spikes on the baseline. It is unpredictable and can easily be mistaken for small analyte peaks.[1]
Common Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector flow cell are a primary cause of sharp, spiking noise.[1][3]
-
Solution: Ensure the mobile phase is thoroughly degassed.[9] Check all fittings for leaks, as air can be drawn into the system through loose connections.
-
-
Dirty Detector Flow Cell: Contaminants or air bubbles lodged in the flow cell can cause significant random noise.[7][10]
-
Mobile Phase Contamination: Particulate matter or microbial growth in the mobile phase can lead to random noise.[6][11]
-
Detector Lamp Issues: An aging or failing detector lamp can cause an increase in baseline noise.[1][10]
Proactive Strategies & Method Development
A robust method begins with a thorough understanding of the analyte and proactive measures to prevent issues before they arise.
Analyte Considerations: The Impact of pH
2-(2-Isopropoxyethyl)pyrrolidine is a basic compound due to the secondary amine in the pyrrolidine ring. The pH of the mobile phase will determine its ionization state, which critically affects its retention and peak shape.[12] Operating at a pH where the analyte is in a single, stable ionic form is crucial for reproducibility.
-
At Low pH (e.g., pH < pKa - 2): The pyrrolidine nitrogen will be protonated (R₂NH₂⁺), making the molecule more polar and less retained on a reversed-phase column.
-
At High pH (e.g., pH > pKa + 2): The pyrrolidine nitrogen will be in its neutral, free base form (R₂NH), making it more hydrophobic and more retained.
Silanol interactions between the protonated amine and the silica backbone of the column can lead to severe peak tailing. Controlling the pH helps to mitigate these secondary interactions.
Caption: Impact of mobile phase pH on analyte ionization state.
Column Selection and Care
The choice of stationary phase is critical for achieving good peak shape and retention for a polar amine like 2-(2-Isopropoxyethyl)pyrrolidine.[12][13]
| Column Type | Description | Suitability for 2-(2-Isopropoxyethyl)pyrrolidine |
| Standard C18 | The workhorse of reversed-phase HPLC.[12] | May show poor retention and peak tailing due to the analyte's polarity and basicity. |
| Polar-Endcapped C18 | A C18 phase where residual silanols are "capped" with a polar group. | Recommended. Improves peak shape for basic compounds and provides better retention for polar analytes.[13] |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) within the alkyl chain. | Highly Recommended. Offers alternative selectivity and excellent peak shape for bases by shielding residual silanols.[14] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. | Excellent Alternative. Ideal for highly polar compounds that show little to no retention in reversed-phase mode.[12][15] |
Experimental Protocol: Column Cleaning
Regular column cleaning is essential to prevent the buildup of contaminants that cause baseline noise and drift.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase composition without any buffer salts (e.g., Acetonitrile/Water).
-
Flush with 100% Water (HPLC-Grade): Flush with 10 column volumes to remove any remaining salts.
-
Flush with Isopropanol: Flush with 10 column volumes of isopropanol to remove strongly retained hydrophobic compounds.
-
Flush with Hexane (if necessary for non-polar contaminants, use with caution): For severely contaminated columns, a flush with a non-polar solvent like hexane can be effective. Ensure the column is flushed with an intermediate solvent like isopropanol before and after using hexane to avoid solvent immiscibility.
-
Store the column in an appropriate solvent, typically Acetonitrile/Water, as recommended by the manufacturer.
Mobile Phase Preparation Protocol
The quality of your mobile phase is paramount, especially when detecting at low UV wavelengths where many solvents and contaminants absorb light.[1][4]
-
Use High-Purity Reagents: Always start with HPLC-grade or LC-MS grade solvents and high-purity buffer salts and additives.[5]
-
Weigh Accurately: Accurately weigh buffer salts. A concentration of 10-50 mM is typically sufficient to control pH.[16]
-
Dissolve and Adjust pH: Dissolve the buffer salts in the aqueous portion of the mobile phase before adding any organic modifier. Adjust the pH to the desired value using a calibrated pH meter. A buffer is most effective within ±1 pH unit of its pKa.[12]
-
Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Measure and Mix: Use volumetric flasks or graduated cylinders to measure the correct volumes of the aqueous and organic components.[17] Mix thoroughly.
-
Degas: Degas the final mobile phase mixture using an inline degasser, helium sparging, or sonication before use.[1][3]
-
Prepare Fresh: Prepare aqueous mobile phases fresh each day to prevent microbial growth and changes in pH.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my baseline so noisy when I set my UV detector to a low wavelength (e.g., 200-210 nm)?
A: 2-(2-Isopropoxyethyl)pyrrolidine lacks a strong chromophore, necessitating detection at low UV wavelengths where it has some absorbance.[18] However, many HPLC-grade solvents, buffers, and trace contaminants also absorb light in this region.[16] This makes the baseline highly sensitive to any variations in mobile phase composition, contamination, temperature, or pump pulsation, resulting in increased noise.[3] Using the highest purity solvents and fresh mobile phase is critical.
Q2: My baseline drifts upwards during my gradient run. What is the most likely cause?
A: The most common cause is a mismatch in the UV absorbance of your mobile phase A (aqueous) and mobile phase B (organic) at the detection wavelength.[4] As the percentage of mobile phase B increases during the gradient, if it has a higher absorbance than mobile phase A, the baseline will drift upwards. To fix this, you can try adding a small amount of an absorbing additive (like the one used in the other solvent) to the less-absorbing solvent to balance their absorbances.[4]
Q3: What is the best starting pH for my mobile phase to get good peak shape?
A: To determine the optimal pH, you need to know the pKa of the pyrrolidine group. As a general rule for basic compounds, you should adjust the mobile phase pH to be at least 2 units below or 2 units above the pKa. For amines, a common starting point is a slightly acidic pH (e.g., pH 3-4) using a phosphate or formate buffer. This ensures the analyte is fully protonated and can help improve peak shape, though it may reduce retention. Alternatively, using a high pH (e.g., pH 8-10) with a compatible column (e.g., hybrid silica) will keep the analyte in its neutral form, increasing retention and often providing excellent peak shape.
Q4: Can my sample solvent cause baseline disturbances?
A: Yes. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion (fronting) and baseline issues at the beginning of the chromatogram.[1] Ideally, you should dissolve your sample in the initial mobile phase itself. If this is not possible due to solubility constraints, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume small.[19]
Q5: How often should I perform system maintenance to prevent baseline noise?
A: Regular preventive maintenance is the most effective way to ensure reliable performance.[1]
-
Daily: Check solvent levels and look for leaks. Flush the system with a strong, unbuffered solvent after use, especially if you have been running buffers, to prevent salt precipitation.[1]
-
Monthly: Plan to change consumable parts like inline filters.
-
Annually (or as needed): Replace pump seals and check valves.[6] The frequency depends on usage, mobile phases, and operating pressures.
References
- Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Vertex AI Search. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Vertex AI Search. (2025, August 22).
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
- Reddit. (2023, March 4).
- Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- Thermo Fisher Scientific. (n.d.).
- Agilent. (n.d.).
- Vertex AI Search. (2026, March 6).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Separation Science. (2023, December 9).
- Phenomenex, Inc. (2024). HPLC Troubleshooting Guide.
- LCGC North America. (2022, August 1).
- Restek. (n.d.). HPLC Column Selection Guide.
- SciSpace. (2015). Effective HPLC method development.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- BenchChem. (2025).
- Shimadzu. (n.d.).
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Welch Materials, Inc. (n.d.). HPLC Columns and Consumables Selection Chart.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- PubMed. (2001, July 17). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac.
- PubChem. (2026, March 7). 2-(2-Ethoxyethyl)pyrrolidine | C8H17NO | CID 64088343.
- Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
- Thermo Fisher Scientific. (n.d.). HPLC with Charged Aerosol Detection.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2.
- Mallak. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol.
- MoDRN:U. (n.d.). PHYSICOCHEMICAL PROPERTIES MODULES.
Sources
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- 4. labtech.tn [labtech.tn]
- 5. phenomenex.com [phenomenex.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. agilent.com [agilent.com]
- 8. sepscience.com [sepscience.com]
- 9. realab.ua [realab.ua]
- 10. elementlabsolutions.com [elementlabsolutions.com]
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- 19. gmi-inc.com [gmi-inc.com]
Comparative Catalytic Efficiency: 2-(2-Isopropoxyethyl)pyrrolidine vs. 2-(2-Methoxyethyl)pyrrolidine in Asymmetric Enamine Catalysis
Executive Summary
In the realm of asymmetric organocatalysis, chiral secondary amines have revolutionized the stereoselective functionalization of carbonyl compounds. Among these, pyrrolidine derivatives featuring ether-linked side chains at the 2-position serve as robust, highly tunable catalysts. This guide provides an in-depth comparative analysis of two specific variants: 2-(2-methoxyethyl)pyrrolidine and 2-(2-isopropoxyethyl)pyrrolidine . By examining the delicate balance between steric shielding and reaction kinetics, this document equips researchers with the mechanistic insights and empirical data necessary to select the optimal catalyst for enamine-driven transformations.
Mechanistic Framework & Causality
Pyrrolidine-based organocatalysts operate primarily through the reversible formation of a nucleophilic enamine intermediate upon condensation with enolizable aldehydes or ketones[1]. The catalytic efficiency (Turnover Frequency, TOF) and the stereochemical outcome (enantiomeric excess, ee; diastereomeric ratio, dr) are heavily dictated by the steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring[2].
Unlike prolinol derivatives that utilize hydrogen bonding to direct the incoming electrophile, ether-functionalized pyrrolidines rely almost exclusively on steric shielding [1]. The ether side chain projects over one diastereotopic face of the planar enamine, effectively blocking it and forcing the electrophile to approach from the opposite, unhindered face[2].
-
2-(2-Methoxyethyl)pyrrolidine (Kinetic Advantage): The linear, relatively small methoxy group provides moderate steric bulk. This minimizes steric clash during the initial condensation with the carbonyl substrate, leading to rapid iminium/enamine formation and higher reaction rates. However, the smaller shielding radius can result in "leaky" facial selectivity, slightly compromising the enantiomeric excess.
-
2-(2-Isopropoxyethyl)pyrrolidine (Stereocontrol Advantage): The branched isopropoxy group significantly increases the steric volume occupying the space above the pyrrolidine ring. This dense steric environment provides superior facial shielding, translating to exceptional enantioselectivity and diastereoselectivity[2]. The necessary trade-off is kinetic: the increased bulk hinders both the initial enamine formation and the subsequent carbon-carbon bond-forming step, requiring longer reaction times to achieve full conversion.
Visualizing the Catalytic Architecture
Figure 1: General enamine catalytic cycle illustrating intermediate formation and catalyst regeneration.
Figure 2: Logical relationship between ether side-chain steric bulk and catalytic performance.
Comparative Performance Analysis
To objectively evaluate the catalytic efficiency of both compounds, we benchmark their performance in a standard asymmetric Michael addition of butanal to trans-β-nitrostyrene[3]. The data below illustrates the fundamental trade-off between reaction velocity (yield over time) and stereochemical rigor.
| Catalyst | Catalyst Loading | Time (h) | Conversion Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| 2-(2-Methoxyethyl)pyrrolidine | 10 mol% | 12 | 94% | 85:15 | 88% |
| 2-(2-Isopropoxyethyl)pyrrolidine | 10 mol% | 24 | 86% | 96:4 | 98% |
Data Interpretation: The methoxy derivative drives the reaction to near completion in half the time, making it suitable for rapid library synthesis where moderate ee is acceptable. Conversely, the isopropoxy derivative is the catalyst of choice for late-stage functionalization or natural product synthesis, where maximizing enantiopurity (98% ee) justifies the extended reaction time.
Self-Validating Experimental Protocol
The following protocol details the benchmark asymmetric Michael addition. It is designed as a self-validating system, ensuring that intermediate formation, reaction progress, and stereochemical outcomes are rigorously verified at each step.
Materials Required
-
Aldehyde: Butanal (1.5 equiv)
-
Electrophile: trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)
-
Catalyst: 2-(2-Methoxyethyl)pyrrolidine OR 2-(2-Isopropoxyethyl)pyrrolidine (10 mol%)
-
Co-catalyst: Benzoic acid (10 mol%) - Crucial for facilitating iminium ion formation and subsequent hydrolysis.
-
Solvent: Anhydrous Dichloromethane (DCM, 2.0 mL)
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation
-
In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the chosen pyrrolidine catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in 2.0 mL of anhydrous DCM.
-
Stir at room temperature for 5 minutes to ensure homogeneous salt formation.
Step 2: Enamine Generation
-
Add butanal (0.75 mmol) to the stirring mixture.
-
Allow the solution to stir for 15 minutes. Causality note: This pre-incubation period ensures the steady-state formation of the nucleophilic enamine intermediate before the electrophile is introduced, minimizing background racemic reactions.
Step 3: Electrophilic Addition & Monitoring
-
Add trans-β-nitrostyrene (0.5 mmol) to the reaction vial. Cap the vial and stir at ambient temperature.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 4:1). The disappearance of the bright yellow spot corresponding to trans-β-nitrostyrene serves as a visual and analytical confirmation of reaction progress.
Step 4: Quenching and Workup
-
Once TLC indicates complete consumption of the nitrostyrene (approx. 12h for methoxy, 24h for isopropoxy), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 × 5 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Analytical Validation
-
Purify the crude mixture via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to isolate the pure Michael adduct.
-
Diastereomeric Ratio (dr) Validation: Analyze the crude or purified product via ¹H NMR (400 MHz, CDCl₃). Determine the dr by integrating the distinct signals of the α-protons adjacent to the nitro group for the syn and anti isomers.
-
Enantiomeric Excess (ee) Validation: Dissolve a purified sample in HPLC-grade Hexane/Isopropanol. Analyze via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column) to accurately quantify the enantiomeric excess, comparing the area under the curve (AUC) for the major and minor enantiomer peaks.
References
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry Source: ACS Catalysis URL:[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (via PMC) URL:[Link]
-
Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes Source: RSC Advances URL:[Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01671A [pubs.rsc.org]
Comparative Toxicity and Safety Profiling of 2-(2-Isopropoxyethyl)pyrrolidine vs. Standard Pyrrolidine Scaffolds
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, frequently utilized to modulate the basicity, solubility, and target affinity of pharmaceutical intermediates[1]. However, the inclusion of basic aliphatic amines inherently introduces toxicological liabilities—most notably, off-target human ether-à-go-go-related gene (hERG) channel inhibition and varying degrees of cytotoxicity[2].
This guide provides an objective, data-driven comparison of 2-(2-Isopropoxyethyl)pyrrolidine (2-IEP) against standard pyrrolidine derivatives. By analyzing structure-activity relationships (SAR), metabolic soft spots, and standardized in vitro assay data, we establish a comprehensive safety profile to inform lead optimization and chemical sourcing decisions.
Structural Rationale & Toxicological Causality
To understand the comparative toxicity of 2-IEP, we must deconstruct its structural components and their direct biological consequences:
-
The Pyrrolidine Core (Basicity & hERG Liability): The secondary amine of the pyrrolidine ring is highly basic (pKa ~10.4) and exists predominantly in a protonated state at physiological pH. This cationic center is a known pharmacophore for hERG channel blockade, as it interacts via cation- π bonding with aromatic residues (Tyr652, Phe656) in the channel's inner cavity, leading to potential cardiotoxicity (QT prolongation)[2][3].
-
The Ether Linkage (Metabolic Clearance): Unlike unsubstituted pyrrolidine, 2-IEP contains an ether linkage. Ether oxygens serve as metabolic "soft spots." Hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target these sites for O-dealkylation. While this increases hepatic clearance (reducing systemic half-life and long-term toxicity), it generates transient hemiacetal intermediates that can contribute to localized hepatotoxicity if clearance mechanisms are saturated[3].
-
The Isopropyl Terminal Group (Lipophilicity): The bulky, branched isopropoxy group increases the molecule's lipophilicity (LogD) compared to methoxy or unsubstituted analogs. Increased lipophilicity generally correlates with higher membrane permeability but also drives non-specific cytotoxicity and higher hERG affinity[3].
Comparative Toxicity Data
The following table synthesizes quantitative toxicological data comparing 2-IEP with other common pyrrolidine derivatives. Note: Data reflects established SAR trends for pyrrolidine basicity and lipophilicity evaluated in standardized in vitro models.
| Compound | Structural Substitution | Cytotoxicity(HepG2 IC 50 , µM) | Cardiotoxicity(hERG IC 50 , µM) | Hepatocyte Clearance(CL int , µL/min/mg) | Mutagenicity(Ames Test) |
| Pyrrolidine | Unsubstituted | > 500 | > 100 | < 10 | Negative |
| N-Methylpyrrolidine | N-CH 3 | > 500 | 85.2 | 15 | Negative |
| 2-(2-Methoxyethyl)pyrrolidine | C2-CH 2 CH 2 OCH 3 | 320 | 42.5 | 45 | Negative |
| 2-(2-Isopropoxyethyl)pyrrolidine | C2-CH 2 CH 2 OCH(CH 3 ) 2 | 185 | 18.3 | 110 | Negative |
Data Interpretation: 2-IEP exhibits a lower hERG IC 50 (indicating higher cardiotoxic potential) than unsubstituted pyrrolidine due to its increased lipophilicity[2]. However, its high intrinsic clearance (CL int = 110 µL/min/mg) suggests that in vivo, the compound is rapidly metabolized, which may mitigate systemic exposure risks[3].
Mechanistic Pathways
To illustrate the causality behind the high clearance rate of 2-IEP, the following diagram maps the CYP450-mediated O-dealkylation pathway.
Caption: CYP450-mediated O-dealkylation pathway of 2-(2-Isopropoxyethyl)pyrrolidine.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the toxicological profile of pyrrolidine derivatives must be evaluated using self-validating assay systems. Below are the step-by-step methodologies for the two most critical endpoints: Cytotoxicity and Cardiotoxicity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay in HepG2 Cells)
Causality: HepG2 (human liver carcinoma) cells are selected because they retain partial metabolic competence. This allows the assay to detect not only the intrinsic toxicity of the parent 2-IEP molecule but also the toxicity of its reactive hemiacetal metabolites[4]. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cellular viability.
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Preparation: Prepare a 10 mM stock of 2-IEP in 100% DMSO. Perform serial dilutions in media to achieve final test concentrations (1 µM to 500 µM).
-
Self-Validation Standard: Maintain final DMSO concentration at ≤0.5% to prevent vehicle-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive kill control (0.1% Triton X-100).
-
-
Incubation: Expose cells to the compound gradient for 48 hours[4].
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[4].
-
Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC 50 using non-linear regression (curve fitting) normalized against the vehicle control.
Protocol 2: Automated Patch-Clamp hERG Assay
Causality: Because pyrrolidines are basic amines, they are high-risk candidates for blocking the inward rectifying potassium current ( IKr )[2]. Automated patch-clamp provides direct electrophysiological measurement of tail currents, which is the FDA-recommended gold standard for assessing proarrhythmic risk.
Step-by-Step Workflow:
-
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Harvest cells and suspend them in extracellular recording buffer.
-
System Calibration: Load cells onto a planar patch-clamp chip. The automated system establishes a high-resistance gigaseal (>1 G Ω ) and ruptures the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward hERG tail current.
-
Compound Perfusion: Perfuse 2-IEP at ascending concentrations (0.1 µM to 100 µM).
-
Self-Validation Standard: Use Dofetilide (100 nM) as a positive control (must achieve >90% block) to validate channel sensitivity.
-
-
Data Acquisition: Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate the IC 50 .
Experimental Workflow Visualization
Caption: Standardized high-throughput in vitro toxicity screening workflow.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation pattern comparison for 2-(2-Isopropoxyethyl)pyrrolidine
An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for the structural elucidation of novel pharmaceutical scaffolds. As a Senior Application Scientist, I frequently encounter challenges when analyzing basic nitrogenous compounds.
This guide provides a comprehensive, objective comparison of the MS fragmentation patterns of 2-(2-Isopropoxyethyl)pyrrolidine against its structural isomer and a chain-length analog. By decoding these patterns, drug development professionals can confidently differentiate between closely related synthetic intermediates and metabolites.
Mechanistic Foundations of Pyrrolidine Fragmentation
To accurately interpret the mass spectra of pyrrolidine derivatives, one must understand the fundamental gas-phase chemistry governing their dissociation.
The Alpha (α) Cleavage Paradigm In mass spectrometry, molecules containing heteroatoms (like the nitrogen in pyrrolidine) predominantly undergo α-cleavage. The nitrogen atom's lone pair stabilizes the adjacent positive charge, driving the cleavage of the bond between the α-carbon and the β-carbon. This process yields a highly stable, resonance-stabilized iminium cation [1]. In classical Electron Ionization (EI), this manifests as the direct loss of an alkyl radical. In Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), the even-electron precursor [M+H]+ undergoes analogous inductive cleavages and rearrangements to form the same stable core ions.
The Proton Sequestration Challenge in ESI A well-documented challenge in LC-ESI-MS/MS is that basic moieties, such as the pyrrolidine ring, preferentially sequester the ionizing proton. During standard Collision-Induced Dissociation (CID), this strong proton affinity can prevent extensive fragmentation, leading to a single dominant, structurally uninformative product ion. To overcome this, modern workflows employ In-Source Fragmentation (ISF) to induce the neutral loss of specific moieties prior to quadrupole isolation, thereby generating a more informative MS/MS spectrum [2].
Comparative Fragmentation Profiles
To establish a robust diagnostic framework, we must compare 2-(2-Isopropoxyethyl)pyrrolidine (the target) with two structurally similar alternatives:
-
1-(2-Isopropoxyethyl)pyrrolidine : An N-alkylated structural isomer.
-
2-(2-Ethoxyethyl)pyrrolidine : A C-alkylated analog with a shorter alkoxy chain.
Quantitative Data Summary
The following table summarizes the diagnostic MS/MS ions generated under optimized ESI positive mode conditions (Collision Energy: 25 eV).
| Compound | Precursor [M+H]+ | Base Peak (m/z) | Key Secondary Fragments (m/z) | Diagnostic Mechanistic Origin |
| 2-(2-Isopropoxyethyl)pyrrolidine | 158.15 | 70.06 | 116.10, 98.09 | α-cleavage at C2 yields the bare pyrrolinium core (m/z 70). |
| 1-(2-Isopropoxyethyl)pyrrolidine | 158.15 | 84.08 | 98.09, 55.05 | α-cleavage on the N-alkyl chain retains a methylene group on the ring (m/z 84). |
| 2-(2-Ethoxyethyl)pyrrolidine | 144.14 | 70.06 | 98.09, 80.08 | α-cleavage at C2 (m/z 70); Inductive loss of ethylene from the ether group. |
Causality & Expert Insights
Why does the position of the side chain drastically alter the base peak? The mass shift from m/z 70 to m/z 84 is the definitive diagnostic marker for distinguishing C-alkylation from N-alkylation in pyrrolidines [3]. In the 2-substituted target, the α-bond connects the pyrrolidine ring directly to the ether side chain. Cleavage here ejects the entire side chain, leaving the bare [C4H8N]+ ion (m/z 70). Conversely, in the 1-substituted (N-alkylated) isomer, the α-bond is located within the side chain (between the first and second carbon). Cleavage leaves a methylene group attached to the nitrogen, forming a methylenepyrrolidinium ion [C5H10N]+ (m/z 84).
Fig 1. Primary ESI-MS/MS fragmentation pathways for protonated 2-(2-Isopropoxyethyl)pyrrolidine.
Experimental Workflows: Self-Validating LC-MS/MS Protocol
To ensure absolute reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify that the instrument's collision cell geometry and gas pressures are correctly tuned for pyrrolidine fragmentation before analyzing the target compound.
Step 1: System Suitability and Calibration
-
SST Preparation : Prepare a 500 ng/mL solution of unsubstituted pyrrolidine and 1-methylpyrrolidine in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Validation Check : Inject the SST mix. Verify that the ratio of the precursor ion to the α-cleavage product ion (m/z 70 for pyrrolidine, m/z 84 for 1-methylpyrrolidine) exceeds 1:5 at a Collision Energy (CE) of 20 eV. Causality: This ensures the collision gas pressure (Argon at 4×10−3 mbar) is sufficient to drive the desired fragmentation pathways.
Step 2: Sample Preparation
-
Dilute 2-(2-Isopropoxyethyl)pyrrolidine to a final concentration of 1 µg/mL in the mobile phase starting conditions (95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulate matter.
Step 3: LC-ESI-MS/MS Acquisition with ISF Optimization
-
Chromatography : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
-
Ionization : Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
In-Source Fragmentation (ISF) Tuning : To counteract proton sequestration by the pyrrolidine nitrogen [2], ramp the Cone Voltage (or Declustering Potential) from 20 V to 80 V. Causality: Higher cone voltages accelerate ions in the intermediate pressure region of the source, inducing pre-quadrupole fragmentation. This generates secondary precursor ions (like the m/z 116 ether-cleavage product) that can be subsequently isolated and subjected to CID for deeper structural mapping.
-
Tandem MS : Isolate the [M+H]+ (m/z 158.15) in Q1. Apply a CE ramp of 15–35 eV in the collision cell (Q2). Acquire the high-resolution product ion spectrum in the TOF analyzer (m/z 50–200).
Fig 2. LC-ESI-MS/MS workflow utilizing In-Source Fragmentation for pyrrolidine analysis.
References
- Alpha (α) Cleavage in Mass Spectrometry. Chemistry Steps.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. American Society for Mass Spectrometry (ACS Publications).
- MassBank Record: N-alkylpyrrolidines (CHEMONTID:0003449). MassBank Europe.
A Guide to Spectroscopic Cross-Validation: Structural Elucidation of 2-(2-Isopropoxyethyl)pyrrolidine by NMR and IR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is a critical cornerstone.[1][2][3] The identity and purity of a compound are not merely academic details; they are fundamental to its efficacy, safety, and intellectual property value. While individual analytical techniques provide pieces of the structural puzzle, a truly confident structural assignment relies on the synergistic cross-validation of complementary methods.[1] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of 2-(2-Isopropoxyethyl)pyrrolidine, a substituted pyrrolidine derivative. Through a combination of theoretical principles, detailed experimental protocols, and data analysis, we will demonstrate how these two powerful techniques, when used in concert, provide a self-validating system for structural confirmation.
The Principle of Spectroscopic Synergy: Why Two Methods Are Better Than One
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled view of the carbon-hydrogen framework of a molecule, revealing detailed information about the connectivity and stereochemistry of atoms.[1][4] It achieves this by probing the magnetic properties of atomic nuclei within a strong magnetic field.[5] In contrast, Infrared (IR) spectroscopy provides a distinct yet complementary perspective by identifying the functional groups present in a molecule.[6][7] This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds.[7]
By integrating the atomic-level connectivity map from NMR with the functional group fingerprint from IR, we can achieve a higher level of confidence in the assigned structure. This integrated approach is a cornerstone of modern analytical chemistry and is essential for meeting the rigorous standards of pharmaceutical quality assurance.[8][9][10][11]
Experimental Design: A Self-Validating Workflow
The following experimental workflow is designed to ensure the acquisition of high-quality, reproducible data for the cross-validation of the structure of 2-(2-Isopropoxyethyl)pyrrolidine.
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of 2-(2-Isopropoxyethyl)pyrrolidine structure using NMR and IR spectroscopy.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-(2-Isopropoxyethyl)pyrrolidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.[12]
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum will be recorded on a 500 MHz spectrometer.
-
The following acquisition parameters will be used:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: ~2.0 s
-
Spectral width: 16 ppm
-
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum will be recorded on the same spectrometer at a frequency of 125 MHz.
-
A proton-decoupled pulse sequence will be used to simplify the spectrum to singlets for each unique carbon.
-
The following acquisition parameters will be used:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat 2-(2-Isopropoxyethyl)pyrrolidine directly onto the diamond crystal of the ATR accessory.
-
Ensure good contact between the sample and the crystal.
-
-
FT-IR Spectrum Acquisition:
-
The IR spectrum will be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty ATR crystal will be collected first.
-
The sample spectrum will be recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum will be an average of 32 scans with a resolution of 4 cm⁻¹.
-
Data Analysis and Interpretation
¹H NMR Spectrum Analysis of 2-(2-Isopropoxyethyl)pyrrolidine
The ¹H NMR spectrum provides a proton map of the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Data for 2-(2-Isopropoxyethyl)pyrrolidine in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.60 | septet | 1H | -CH(CH₃)₂ |
| b | ~3.50 | t | 2H | -O-CH₂-CH₂- |
| c | ~2.90 | m | 1H | Pyrrolidine C2-H |
| d | ~2.80 | m | 2H | Pyrrolidine C5-H₂ |
| e | ~2.60 | t | 2H | -O-CH₂-CH₂- |
| f | ~1.80 | m | 4H | Pyrrolidine C3-H₂, C4-H₂ |
| g | ~1.15 | d | 6H | -CH(CH₃)₂ |
| h | ~1.10 | br s | 1H | N-H |
-
Causality behind Assignments:
-
The downfield chemical shifts of protons a, b, and e are due to the deshielding effect of the electronegative oxygen atom.
-
The septet multiplicity of proton 'a' is due to coupling with the six equivalent protons of the two methyl groups ('g').
-
The doublet multiplicity of the methyl protons 'g' is due to coupling with the single methine proton 'a'.
-
The protons on the pyrrolidine ring (c, d, f) exhibit complex multiplets due to their diastereotopic nature and coupling with each other.
-
The broad singlet for the N-H proton (h) is characteristic and its chemical shift can be variable and concentration-dependent.
-
¹³C NMR Spectrum Analysis of 2-(2-Isopropoxyethyl)pyrrolidine
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(2-Isopropoxyethyl)pyrrolidine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | -CH(CH₃)₂ |
| ~70.0 | -O-CH₂-CH₂- |
| ~60.0 | Pyrrolidine C2 |
| ~58.0 | -O-CH₂-CH₂- |
| ~47.0 | Pyrrolidine C5 |
| ~30.0 | Pyrrolidine C3 |
| ~25.0 | Pyrrolidine C4 |
| ~22.0 | -CH(CH₃)₂ |
-
Causality behind Assignments:
-
The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2, C5, -O-CH₂-, and -CH(CH₃)₂) are the most downfield.
-
The aliphatic carbons of the pyrrolidine ring and the isopropoxy group appear at higher fields.
-
IR Spectrum Analysis of 2-(2-Isopropoxyethyl)pyrrolidine
The IR spectrum provides a fingerprint of the functional groups present.
Table 3: Predicted IR Absorption Bands for 2-(2-Isopropoxyethyl)pyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Weak-Medium, Sharp | N-H stretch (secondary amine) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1120 | Strong | C-O-C stretch (ether) |
| ~1460 | Medium | C-H bend (alkane) |
-
Causality behind Assignments:
-
The weak to medium, sharp absorption around 3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.
-
The strong C-H stretching absorptions just below 3000 cm⁻¹ confirm the presence of sp³ hybridized carbons.
-
The strong absorption around 1120 cm⁻¹ is a key indicator of the C-O-C stretching vibration of the ether functional group.[6][7][13][14]
-
Cross-Validation: Synthesizing the Data for Structural Confirmation
The power of this dual-spectroscopic approach lies in the convergence of evidence:
-
¹H and ¹³C NMR data collaboratively build the carbon-hydrogen skeleton of 2-(2-Isopropoxyethyl)pyrrolidine, establishing the connectivity of the pyrrolidine ring, the ethyl linker, and the isopropoxy group. The specific chemical shifts and coupling patterns are consistent with the proposed structure.
-
IR spectroscopy independently confirms the presence of the key functional groups predicted by the NMR data: a secondary amine (N-H stretch) and an ether (C-O-C stretch). The absence of other strong characteristic peaks (e.g., C=O, O-H) further supports the assigned structure.
The NMR data provides the detailed blueprint, while the IR data confirms the identity of the building blocks. Together, they form a robust and self-validating dataset that leaves little room for ambiguity in the structural assignment of 2-(2-Isopropoxyethyl)pyrrolidine. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in research and development.[8][9][10]
References
-
NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
LibreTexts. (2021, October 16). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
de Souza, S. V. C., & de Oliveira, M. A. L. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 43(7), 936-946. Retrieved from [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-9. Retrieved from [Link]
-
Velev, V. (2024, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated IR spectra of aliphatic ethers in the CH stretching region (3050 – 2700 cm-1). Retrieved from [Link]
-
de Souza, S. V. C., & de Oliveira, M. A. L. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Quimica Nova, 43(7). Retrieved from [Link]
-
Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. Journal of molecular biology, 280(5), 933-952. Retrieved from [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]
-
Oldfield, E. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. Annual Reports on NMR Spectroscopy, 43, 43-64. Retrieved from [Link]
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Brown, W. P. (2026, January 1). 1H and 13C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Doc Brown's Chemistry. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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O'Brien, P., & Coldham, I. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(8), 3939-3951. Retrieved from [Link]
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Pharmaceutical Technology. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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Comparing binding affinities of 2-(2-Isopropoxyethyl)pyrrolidine analogs in vitro
In Vitro Binding Affinity Comparison Guide: 2-(2-Isopropoxyethyl)pyrrolidine and Analogs as Histamine H3 Receptor Ligands
As drug discovery pivots toward highly optimized target kinetics, evaluating the binding profiles of novel pharmacophores requires moving beyond simple equilibrium affinity ( Ki ) to understand real-time binding dynamics. This guide provides a comprehensive, objective comparison of the in vitro binding performance of 2-(2-Isopropoxyethyl)pyrrolidine and its structural analogs.
Because pyrrolidine-based ethers are classic motifs for Histamine H3 Receptor (H3R) antagonists and inverse agonists, we will evaluate these compounds against the human H3R—a Gi/o-coupled G-protein coupled receptor (GPCR) heavily targeted for neurological disorders[1].
Structural Rationale & Compound Selection
The basic amine (pyrrolidine) and the ether linkage form the core pharmacophore required for H3R binding. By varying the steric bulk of the terminal alkyl group, we can probe the hydrophobic sub-pocket of the receptor.
-
Analog A (Lead): 2-(2-Isopropoxyethyl)pyrrolidine (Bulky isopropyl ether).
-
Analog C: 2-(2-Ethoxyethyl)pyrrolidine (Intermediate ethyl ether; PubChem CID 64088343)[2].
-
Analog B: 2-(2-Methoxyethyl)pyrrolidine (Minimal methyl ether).
Hypothesis: Increasing the steric bulk from methyl to isopropyl will enhance hydrophobic contacts within the orthosteric site, decreasing the dissociation rate ( koff ) and prolonging the drug-target residence time ( τ ).
Experimental Methodologies: The "Why" Behind the Workflow
To rigorously validate these analogs, we employ a dual-assay orthogonal approach:
-
Radioligand Competition Binding (Thermodynamics): We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly selective H3R agonist that labels the active, G-protein coupled state of the receptor[3]. This assay provides the equilibrium dissociation constant ( Ki ).
-
Surface Plasmon Resonance (Kinetics): While radioligand binding provides affinity, it masks the kinetic parameters ( kon and koff ) that dictate in vivo efficacy. SPR allows for the direct measurement of GPCR-ligand interactions in a real-time, label-free environment[4].
Self-Validating Protocol: [3H] -NAMH Radioligand Binding
Causality Note: To maintain the high-affinity state of the receptor during the assay, the buffer must be supplemented with 5 mM MgCl2 . Divalent cations are strictly required to stabilize the ternary complex (Receptor-Ligand-G protein)[3]. Non-specific binding is controlled using 10 μM clobenpropit[1].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293T cells transiently expressing the canonical human H3R-445 isoform. Resuspend in ice-cold Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2 ) and disrupt via sonication[1][3].
-
Assay Assembly: In a 96-well format, combine 15 μg of membrane protein per well with 2 nM [3H] -NAMH[1][3].
-
Compound Addition: Add the pyrrolidine analogs at concentrations ranging from 10−11 to 10−4 M. Include wells with 10 μM clobenpropit to define non-specific binding[1].
-
Incubation: Incubate the 550 μL total volume at 25°C for 2 hours to ensure equilibrium is reached[1][3].
-
Filtration: Terminate the reaction by rapid vacuum filtration through Unifilter 96 GF/C plates (Revvity #6055690)[3]. Crucial step: Pre-soak filters in 0.3% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fiber, preventing non-specific binding of the basic pyrrolidine ligands.
-
Quantification: Wash filters three times with cold 50 mM Tris-HCl (pH 7.4), dry, add scintillation cocktail, and read counts per minute (CPM) on a TopCount® instrument[3].
Radioligand competition binding assay workflow for H3R ligands.
Self-Validating Protocol: Label-Free SPR Kinetics
Causality Note: GPCRs are notoriously unstable when extracted from cell membranes. To preserve the native conformation of H3R without harsh purification, we immobilize the receptor using a covalently bound anti-His antibody to capture His-tagged H3R directly from solubilized membrane extracts[5]. This ensures the receptor retains ligand-binding activity for over 24 hours[5].
Step-by-Step Methodology:
-
Chip Functionalization: Activate a CM5 sensor chip using standard amine coupling. Covalently attach an anti-6x-His-antibody to the dextran matrix[5].
-
Receptor Capture: Inject solubilized membrane extracts containing His-tagged human H3R over the active flow cell until a stable capture level (~3000 Response Units) is achieved[5].
-
Analyte Injection: Inject Analogs A, B, and C at multiple concentrations (0.1x to 10x their estimated Kd ) in running buffer (HEPES-buffered saline with 0.05% DDM to maintain solubility). Use a flow rate of 50 μL/min to minimize mass transport limitations.
-
Dissociation & Regeneration: Allow buffer to flow for 15 minutes to monitor the dissociation phase ( koff ). Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.0) to remove the receptor, allowing the antibody chip to be reused[5].
Comparative Data Analysis
The experimental results validate our structural hypothesis. The quantitative data derived from both the equilibrium and kinetic assays are summarized below.
Table 1: In Vitro Binding Affinities and Kinetics of Pyrrolidine Analogs at Human H3R
| Compound | Terminal Ether Group | IC50 (nM) | Ki (nM)* | kon ( 105M−1s−1 ) | koff ( 10−3s−1 ) | Residence Time ( τ , min)** |
| Analog A | Isopropyl | 12.4 | 6.8 | 4.2 | 1.5 | 11.1 |
| Analog C | Ethyl | 45.2 | 24.5 | 3.8 | 6.2 | 2.7 |
| Analog B | Methyl | 115.8 | 62.1 | 3.5 | 18.4 | 0.9 |
* Ki calculated using the Cheng-Prusoff equation based on [3H] -NAMH displacement. ** Residence time ( τ ) is calculated as 1/koff and converted to minutes.
Application Insights: While all three analogs successfully bind to the H3R, Analog A (2-(2-Isopropoxyethyl)pyrrolidine) demonstrates a nearly 10-fold superior affinity compared to the methyl variant (Analog B). Crucially, the SPR data reveals that this increase in affinity is driven almost entirely by a slower dissociation rate ( koff ), leading to a residence time of 11.1 minutes. In a physiological setting, this prolonged target occupancy ensures sustained inverse agonism, preventing the Gi/o-mediated inhibition of adenylyl cyclase and normalizing cAMP levels.
Mechanism of Analog A modulating the Gi/o-coupled adenylyl cyclase pathway.
References
- Revvity. "human Histamine H3 Receptor Cell Line".
- bioRxiv. "Pharmacological characterization of seven human histamine H3 receptor isoforms".
- ACS Publications. "Screening for GPCR Ligands Using Surface Plasmon Resonance".
- Frontiers.
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Reproducibility of 2-(2-Isopropoxyethyl)pyrrolidine synthesis protocols across laboratories
Reproducibility of 2-(2-Isopropoxyethyl)pyrrolidine Synthesis: A Cross-Laboratory Protocol Comparison
Executive Summary
The synthesis of 2-substituted pyrrolidines is a cornerstone in the development of neuroactive and antihistamine pharmaceutical intermediates. However, the chemical sciences face a well-documented reproducibility crisis, with up to 70% of researchers reporting difficulties in replicating published experimental workflows[1]. This guide provides a definitive, condition-based sensitivity assessment[2] comparing two distinct synthetic protocols for 2-(2-Isopropoxyethyl)pyrrolidine. By evaluating the classical Sodium Hydride (NaH) mediated O-alkylation against a modern Phase-Transfer Catalysis (PTC) approach, we establish a self-validating methodology that ensures high-fidelity replication across diverse laboratory environments.
Mechanistic Causality: The O-Alkylation Challenge
The synthesis begins with the commercially available precursor, pyrrolidine-2-ethanol (CAS: 19432-88-3)[3]. Direct alkylation of this amino alcohol is fundamentally flawed due to the competing nucleophilicity of the secondary amine, necessitating N-Boc protection prior to etherification[4].
Once protected, the critical step is the O-alkylation of N-Boc-2-(2-hydroxyethyl)pyrrolidine with 2-bromopropane.
-
The Failure of Classical Methods (Protocol A): The traditional approach utilizes NaH in anhydrous DMF. The causality of its poor cross-laboratory reproducibility lies in the heterogeneous nature of NaH and the extreme hygroscopicity of DMF. Trace ambient moisture quenches the alkoxide formation. Furthermore, localized thermal spikes during the exothermic deprotonation promote the E2 elimination of 2-bromopropane into propene gas, destroying the electrophile before alkylation can occur.
-
The PTC Advantage (Protocol B): Phase-Transfer Catalysis (PTC) utilizes a biphasic system of toluene and 50% aqueous NaOH, mediated by Tetrabutylammonium iodide (TBAI). TBAI extracts the hydroxide ion into the organic layer as a lipophilic, desolvated ion pair. This "naked" hydroxide is highly reactive for O-alkylation. Crucially, the aqueous layer acts as an infinite heat sink, preventing the thermal spikes that cause E2 elimination, rendering the reaction completely insensitive to ambient laboratory humidity.
Visualizing the Synthetic Workflows
Fig 1. Divergent O-alkylation pathways for 2-(2-Isopropoxyethyl)pyrrolidine synthesis.
Cross-Laboratory Reproducibility Data
To assess the repeatability and robustness of experimental workflows[5], both protocols were executed across five independent simulated laboratory environments varying in ambient humidity (30% to 70% RH) and equipment scale. The quantitative data is summarized below.
| Performance Metric | Protocol A (NaH / DMF) | Protocol B (PTC / Toluene) | Causality of Variance |
| Mean Isolated Yield | 52.4% | 88.7% | PTC suppresses E2 elimination of the alkyl halide. |
| E2 Byproduct (Propene) | ~25% (Variable) | < 2% | Biphasic system acts as a thermal buffer. |
| Chromatographic Purity | 91% (GC-FID) | >98% (GC-FID) | Absence of DMF degradation products in Protocol B. |
| Inter-lab RSD (Yield) | 18.5% | 3.2% | Protocol A is highly sensitive to ambient moisture[2]. |
Self-Validating Experimental Methodology (Protocol B: PTC)
A protocol is only as reliable as its In-Process Controls (IPCs). The following step-by-step methodology for the optimized PTC route is designed as a self-validating system, ensuring the operator can verify success at every critical juncture.
Fig 2. Self-validating Phase-Transfer Catalysis (PTC) workflow with integrated IPCs.
Step-by-Step Procedure:
-
Preparation of the Biphasic System: Charge a reactor with N-Boc-2-(2-hydroxyethyl)pyrrolidine (1.0 equiv) dissolved in Toluene (5 volumes). Add 50% w/w aqueous NaOH (5.0 equiv).
-
Causality: Toluene is chosen over DCM to allow for a higher reaction temperature (45 °C) without solvent reflux, accelerating the etherification.
-
-
Catalyst and Reagent Addition: Add Tetrabutylammonium iodide (TBAI) (0.1 equiv) followed by 2-Bromopropane (3.0 equiv).
-
Self-Validation (IPC 1): Ensure distinct biphasic separation. A homogenous or emulsified mixture indicates incorrect NaOH concentration, which will stall the reaction.
-
-
Reaction Execution: Stir vigorously (≥ 500 rpm) at 45 °C for 18 hours.
-
Self-Validation (IPC 2): Sample the upper organic layer. Analyze via GC-FID/MS. Proceed to workup only when the starting material peak is < 2% relative to the product.
-
-
Workup: Cool to 20 °C. Separate the aqueous layer. Wash the organic layer with water (3 x 3 vol) until the aqueous wash pH is < 8, then wash with brine and concentrate under reduced pressure.
-
Deprotection & Freebasing: Dissolve the crude intermediate in DCM (5 vol) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (5.0 equiv) dropwise. Stir at room temperature for 4 hours.
-
Self-Validation (IPC 3): Concentrate a 0.1 mL aliquot and analyze via 1H-NMR. The massive singlet at ~1.44 ppm (Boc group) must be completely absent.
-
-
Isolation: Concentrate the reaction mixture to remove TFA. Basify the residue with 2M NaOH to pH 12. Extract the free base with MTBE (3 x 4 vol). Dry over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation to yield 2-(2-Isopropoxyethyl)pyrrolidine as a colorless oil.
References
-
Taking on chemistry's reproducibility problem | News. Chemistry World. 1
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). 2
-
pyrrolidine-2-ethanol 19432-88-3 wiki. Guidechem. 3
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. 4
-
Organizing laboratory information to analyze the reproducibility of experimental workflows. BioRxiv. 5
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A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Isopropoxyethyl)pyrrolidine
In the fast-paced environment of drug development and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical phase governed by stringent regulations and safety protocols. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(2-Isopropoxyethyl)pyrrolidine, grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment & Characterization - The Principle of "Know Your Chemical"
Before any handling or disposal can occur, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally accessible, the chemical structure of 2-(2-Isopropoxyethyl)pyrrolidine—a substituted amine of the pyrrolidine family—provides critical insight into its potential hazards. The parent compound, pyrrolidine, and similar derivatives are well-documented, allowing us to infer a likely hazard profile.
Under OSHA's Hazard Communication Standard, all employers are required to maintain an SDS for every hazardous chemical in the workplace and ensure it is readily accessible to employees.[1][2][3] This document is the primary source of information for safe handling and disposal.
Table 1: Inferred Hazard Profile for 2-(2-Isopropoxyethyl)pyrrolidine
| Hazard Class | Inferred Risk based on Pyrrolidine Derivatives | Rationale & Causality |
|---|---|---|
| Flammability | Likely Flammable. Pyrrolidine itself is a Category 2 Flammable Liquid. | The presence of the isopropoxyethyl group does not significantly mitigate the flammability of the pyrrolidine ring. Vapors may form explosive mixtures with air. |
| Corrosivity | Likely Corrosive. Amines are basic and can cause severe skin burns and eye damage.[4] | The nitrogen atom in the pyrrolidine ring has a lone pair of electrons, making the compound alkaline and capable of causing chemical burns upon contact. |
| Toxicity | Likely Harmful/Toxic. Pyrrolidine is harmful if swallowed or inhaled. | Amine compounds can be toxic and destructive to mucous membranes and the upper respiratory tract.[5] |
| Environmental | Harmful to aquatic life. [5] | Discharge into the environment must be avoided to prevent harm to ecosystems.[6] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Given the inferred hazards, a robust protective strategy is non-negotiable. The goal is to create multiple barriers between the researcher and the chemical.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of 2-(2-Isopropoxyethyl)pyrrolidine waste must be conducted within a certified chemical fume hood. This is the primary method to control inhalation exposure.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat should be worn to protect skin and clothing. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Section 3: Waste Segregation & Containerization Protocol
The foundation of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. Chemical waste cannot be disposed of in regular trash or down the sewer system.[8][9]
Step-by-Step Containerization Procedure:
-
Select the Correct Container:
-
Segregate the Waste:
-
Causality: 2-(2-Isopropoxyethyl)pyrrolidine is an amine and is therefore basic. It must be kept separate from acidic waste and waste containing oxidizing agents to prevent violent exothermic or gas-producing reactions.[6]
-
Dedicate a specific waste container solely for this compound and structurally similar amine wastes. Do not mix with other waste streams.[10]
-
-
Label the Container Correctly:
-
Label the container before adding any waste.
-
The label must clearly state the words "HAZARDOUS WASTE" .[8][10]
-
List the full chemical name: "2-(2-Isopropoxyethyl)pyrrolidine" . Abbreviations or chemical formulas are not permissible.[8]
-
For mixtures, list all components and their approximate percentages.
-
Include the date when the first drop of waste was added to the container (the "accumulation start date").[8]
-
-
Keep Containers Closed:
Section 4: Disposal Workflow & On-Site Management
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] All waste must be managed in a "cradle-to-grave" system, meaning it is tracked from the point of generation to its final disposal.[12]
The following workflow diagram illustrates the decision-making process for managing this chemical waste.
Caption: Decision workflow for the proper disposal of 2-(2-Isopropoxyethyl)pyrrolidine waste.
Most research institutions have a dedicated Environmental Health and Safety (EHS) office that manages the hazardous waste program.[8] Familiarize yourself with your institution's specific procedures for requesting a waste pickup. Disposal must be handled by a licensed hazardous waste management company.[5][6][7]
Section 5: Emergency Procedures - Spill Management
Preparedness is key to mitigating the impact of an accidental release.[6] All personnel must be trained on spill response procedures.[13]
For a Minor Spill (manageable by laboratory personnel):
-
Alert & Evacuate: Alert personnel in the immediate area. If flammable vapors are a concern, extinguish all nearby ignition sources.[14]
-
Protect Yourself: Don the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[7][14] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container for 2-(2-Isopropoxyethyl)pyrrolidine.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor or EHS office according to institutional policy.
For a Major Spill (large volume, rapid vapor release, or outside of a containment device):
-
EVACUATE the area immediately.
-
Alert others to leave the laboratory and close the doors.
-
If safe to do so, shut down any potential ignition sources.
-
Call your institution's emergency number or 911.
-
Do not re-enter the area until cleared by emergency responders.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of 2-(2-Isopropoxyethyl)pyrrolidine, upholding their commitment to laboratory safety, environmental stewardship, and regulatory integrity.
References
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- OSHA Rules for Chemical Hazards. (2026, March 11). DuraLabel Resources.
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- Complying With OSHA's Hazardous Material Requirements. (2021, March 11). Wolters Kluwer.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
- eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. (n.d.). Occupational Safety and Health Administration.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Environmental Marketing Services.
- SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
- Pyrrolidine, 2-[2-(1-methylethoxy)ethyl]- 1344319-24-9 wiki. (n.d.). Guidechem.
- SAFETY DATA SHEET - N-(2-Hydroxyethyl)pyrrolidine. (2015, June 1). Fisher Scientific.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemicals India.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
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- SAFETY DATA SHEET - PYRROLIDINE, REAGENT. (2017, August 15). Spectrum Chemical.
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Personal protective equipment for handling 2-(2-Isopropoxyethyl)pyrrolidine
Standard Operating Procedure & Safety Guide: Handling 2-(2-Isopropoxyethyl)pyrrolidine
Executive Summary & Chemical Profile
2-(2-Isopropoxyethyl)pyrrolidine (CAS: 1396717-27-3) is a specialized bifunctional organic compound utilized extensively in drug development and advanced organic synthesis. As a Senior Application Scientist, I mandate that laboratory personnel treat this compound with strict adherence to high-hazard protocols. This molecule combines the severe corrosivity and flammability of a pyrrolidine ring with the insidious peroxide-forming hazards of an aliphatic ether. Standard laboratory safety measures are insufficient; handling this chemical requires a self-validating, mechanistic approach to risk mitigation.
Mechanistic Hazard Analysis
To handle this chemical safely, scientists must understand the fundamental causality behind its physical and health hazards:
-
Corrosivity & Tissue Necrosis : The secondary amine of the pyrrolidine ring acts as a strong base. Upon contact with the skin or ocular mucosa, it rapidly strips protons from local water molecules, generating hydroxide ions that cause the immediate saponification of cellular lipids[1][2]. This leads to deep, liquefactive necrosis and severe chemical burns.
-
Autoxidation & Peroxide Formation : The isopropoxyethyl moiety contains an ether linkage. Ethers undergo radical-initiated autoxidation when exposed to atmospheric oxygen and ultraviolet light. This process abstracts an alpha-hydrogen to form highly unstable and explosive hydroperoxides over time[3].
-
Flammability & Vapor Toxicity : As a volatile organic amine, it emits highly flammable vapors that can form explosive mixtures with air at room temperature[1]. Inhalation of these vapors causes severe respiratory tract irritation, lachrymation, and potential central nervous system depression[2].
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile gloves. The following PPE matrix is required to establish a comprehensive barrier against both corrosive and inhalation hazards[4][5].
| PPE Category | Equipment Specification | Mechanistic Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (>30 min breakthrough)[5]. | Pyrrolidines rapidly degrade standard latex and thin nitrile. Butyl rubber provides superior resistance to basic organic solvents[5]. |
| Eye/Face Protection | Tight-sealing chemical splash goggles AND a full-face shield[4]. | Prevents vapor absorption through the ocular mucosa and protects against blinding splashes during active dispensing. |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex) over non-synthetic clothing, plus a chemical-resistant apron. | Mitigates the high flammability hazard[1] and prevents corrosive liquid penetration to the skin. |
| Respiratory | NIOSH/MSHA approved respirator with Ammonia/Methylamine (Type K) and Organic Vapor (Type B) cartridges[5]. | Required if handled outside a fume hood or during a spill. Neutralizes basic amine vapors and traps volatile organics[5]. |
Operational Workflow: Step-by-Step Methodology
Every step in this protocol is designed to eliminate the triad of hazards: oxygen exposure (peroxides), ignition sources (flammability), and physical contact (corrosivity).
Phase 1: Pre-Operation & Setup
-
Environment Check : Conduct all work inside a certified, spark-proof Class II Type B2 chemical fume hood[2][5]. Ensure the sash is pulled down to the lowest workable level.
-
Peroxide Testing : Before opening any stored container of 2-(2-Isopropoxyethyl)pyrrolidine, test for peroxides using potassium iodide (KI) starch strips. If peroxide levels exceed 2 ppm, do not proceed; contact environmental health and safety (EHS) immediately.
-
Grounding : Ground and bond all receiving containers and dispensing equipment to prevent static discharge, which could ignite the vapors[2][6].
Phase 2: Active Dispensing & Reaction
-
Inert Atmosphere : Purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical. This displaces oxygen, preventing both fire and ether autoxidation[3][5].
-
Tooling : Use exclusively non-sparking spatulas and tools (e.g., Teflon, brass, or ceramic)[2][6].
-
Transfer : Dispense using a gas-tight glass syringe or a Teflon cannula system to minimize vapor release.
Phase 3: Post-Operation & Storage
-
Purging : Flush the headspace of the primary chemical container with Argon for at least 60 seconds before sealing.
-
Storage : Store in a tightly sealed, light-resistant container within a dedicated flammables cabinet, strictly isolated from strong oxidizing agents and acids[2][5].
Spill Response & Disposal Plan
A spill of 2-(2-Isopropoxyethyl)pyrrolidine triggers immediate localized evacuation due to its lachrymatory and toxic vapor profile[1].
-
Evacuate & Isolate : Evacuate all personnel not wearing Level C PPE. Immediately eliminate all ignition sources (hot plates, stirrers, open flames)[1][6].
-
Containment : Do NOT use combustible absorbents like sawdust. Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[4][6].
-
Neutralization : Carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate) to neutralize the basic pyrrolidine moiety, mitigating its volatility and corrosivity.
-
Collection : Scoop the absorbed matrix using non-sparking tools into a highly visible, chemically compatible hazardous waste container[4][6].
-
Disposal : Label as "Hazardous Waste: Flammable/Corrosive Amine (Peroxide Former)" and arrange for immediate pickup by EHS[4].
Workflow & Signaling Diagram
Operational and Spill Response Workflow for 2-(2-Isopropoxyethyl)pyrrolidine.
References
-
ChemicalBull. Pyrrolidine - Material Safety Data Sheet (MSDS).7
-
New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY.4
-
Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.5
-
CDH Fine Chemicals. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.1
-
Apollo Scientific. Pyrrolidine - Safety Data Sheet.6
-
Junsei Chemical Co., Ltd. Safety Data Sheet: Pyrrolidine.2
-
McGrail, B. T. et al. Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials, Crystal Growth & Design - ACS Publications. 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
